molecular formula C11H13N3 B3060882 4-[2-(1H-imidazol-1-yl)ethyl]aniline CAS No. 97163-49-0

4-[2-(1H-imidazol-1-yl)ethyl]aniline

カタログ番号: B3060882
CAS番号: 97163-49-0
分子量: 187.24 g/mol
InChIキー: YUZWMTAPQJUKRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[2-(1H-imidazol-1-yl)ethyl]aniline is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[2-(1H-imidazol-1-yl)ethyl]aniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[2-(1H-imidazol-1-yl)ethyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(1H-imidazol-1-yl)ethyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(2-imidazol-1-ylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-11-3-1-10(2-4-11)5-7-14-8-6-13-9-14/h1-4,6,8-9H,5,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZWMTAPQJUKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN2C=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393294
Record name 4-[2-(1H-imidazol-1-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666016
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

97163-49-0
Record name 4-[2-(1H-imidazol-1-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Introduction: The Prominence of the 4-Anilinoquinazoline Scaffold in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Cytotoxic Effects of Substituted 4-Anilinoquinazolines

The quinazoline nucleus, a bicyclic heterocyclic framework, is recognized as a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential.[1] Among its derivatives, the 4-anilinoquinazoline core has emerged as a cornerstone in modern oncology.[2] These compounds function primarily as potent and selective inhibitors of protein tyrosine kinases, enzymes that are frequently dysregulated in various cancers.[3][4]

The clinical success of first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib (Iressa®) and erlotinib (Tarceva®) validated the 4-anilinoquinazoline scaffold as a viable pharmacophore for targeted cancer therapy.[2][5][6] These drugs, along with subsequent generations including lapatinib, vandetanib, and afatinib, have revolutionized the treatment of specific cancer subtypes, particularly non-small cell lung cancer (NSCLC) with activating EGFR mutations.[7][8][9] This guide provides an in-depth exploration of the cytotoxic mechanisms, structure-activity relationships (SAR), and essential experimental protocols for evaluating this critical class of anticancer agents.

Core Mechanism of Action: Competitive Inhibition of Receptor Tyrosine Kinases

The primary mechanism by which 4-anilinoquinazolines exert their cytotoxic effects is through the competitive inhibition of the ATP-binding site within the kinase domain of receptor tyrosine kinases (RTKs).[3][10] Overexpression, mutation, and subsequent overactivation of RTKs like EGFR are key drivers of oncogenesis, initiating downstream signaling cascades that control cell proliferation, survival, angiogenesis, and metastasis.[8][11]

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This event triggers the activation of multiple downstream pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which ultimately promote tumor growth and inhibit apoptosis.[11][12] Substituted 4-anilinoquinazolines mimic the adenine moiety of ATP, occupying the ATP-binding pocket and preventing the phosphorylation event, thereby blocking the entire downstream signaling cascade.[10][13]

A critical strategy in modern drug design involves the development of dual inhibitors. Many advanced 4-anilinoquinazoline derivatives are engineered to simultaneously inhibit both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12][14] Since these two pathways share common downstream signaling elements, their simultaneous blockade can produce a synergistic antitumor effect by targeting both tumor cell proliferation (via EGFR) and tumor-supplying angiogenesis (via VEGFR-2).[12][13][14]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm Ligand EGF Ligand EGFR EGFR Monomer Ligand->EGFR Binding EGFR_Dimer EGFR Dimer (Activated) EGFR->EGFR_Dimer Dimerization ATP_Site ATP Binding Site EGFR_Dimer->ATP_Site exposes P_EGFR Autophosphorylation ATP_Site->P_EGFR ATP -> ADP Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->ATP_Site Blocks ATP Binding RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazolines.

Structure-Activity Relationships (SAR): A Guide to Potency and Selectivity

The cytotoxic potency and kinase selectivity of 4-anilinoquinazolines are exquisitely sensitive to the nature and position of substituents on both the quinazoline and aniline rings. Understanding these SAR principles is fundamental for the rational design of novel and more effective inhibitors.

  • The Quinazoline Core : This scaffold is essential for activity. The nitrogen at position 1 (N1) is a critical hydrogen bond acceptor, interacting with the backbone of a key methionine residue in the hinge region of the EGFR kinase domain.[15]

    • Positions 6 and 7 : These positions are the most common sites for modification to enhance potency and modulate solubility. Electron-donating groups, such as methoxy (–OCH₃) substituents, are generally favored.[10] For example, the 6,7-dimethoxy substitution is a feature of highly potent analogues. Introducing small, basic side chains at the C-7 position can improve physicochemical properties and oral bioavailability.[16]

  • The Aniline Moiety : The anilino portion of the molecule extends into a more hydrophobic region of the ATP-binding pocket.

    • Position 3' (meta) : Substitution at this position is highly preferred for potent EGFR inhibition. Small, lipophilic, and often electron-withdrawing groups like chlorine (–Cl), bromine (–Br), or ethynyl groups are well-tolerated and can significantly increase potency.[7][10]

    • Position 4' (para) : Substitutions at this position can also be beneficial, with electron-withdrawing groups often enhancing activity.[17]

    • Position 2' (ortho) : This position is generally less tolerant of bulky substituents, with smaller groups like fluorine or hydrogen being preferred to avoid steric hindrance.[7]

SAR_Summary cluster_quinazoline Quinazoline Ring Modifications cluster_aniline Aniline Ring Modifications Core 4-Anilinoquinazoline Scaffold Q_Core Quinazoline Core Core->Q_Core A_Core Aniline Moiety Core->A_Core Q_Pos Positions C6 & C7 Q_Core->Q_Pos Q_Subst Favorable Substituents: - Methoxy groups (e.g., 6,7-dimethoxy) - Small basic side chains Q_Pos->Q_Subst A_Pos_meta Position C3' (meta) A_Core->A_Pos_meta A_Pos_para Position C4' (para) A_Core->A_Pos_para A_Subst_meta Highly Favorable: - Small, lipophilic groups - Halogens (Cl, Br) - Ethynyl A_Pos_meta->A_Subst_meta A_Subst_para Favorable: - Electron-withdrawing groups A_Pos_para->A_Subst_para

Caption: Key structure-activity relationships for 4-anilinoquinazoline derivatives.

Experimental Assessment of Cytotoxicity: Core Protocols

A multi-faceted experimental approach is required to fully characterize the cytotoxic effects of substituted 4-anilinoquinazolines. The following protocols represent the gold standard for assessing cell viability, mode of cell death, and impact on cell cycle progression.

Cell Viability and Proliferation: The MTT Assay

This colorimetric assay is a robust and widely used method to quantify the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[18][19]

Causality Behind Experimental Choices: The assay relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[20] The amount of formazan produced is directly proportional to the number of viable cells.[19] Solubilizing the formazan crystals with a solvent like DMSO allows for spectrophotometric quantification.

Detailed Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5×10³ cells/well) and allow them to adhere and recover for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[18]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[21]

  • Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[18]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with 4-Anilinoquinazolines Seed->Treat Incubate_Treat Incubate (e.g., 48h) Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (DMSO) Incubate_MTT->Solubilize Read Read Absorbance (~570nm) Solubilize->Read Analyze Calculate IC50 Values Read->Analyze End End Analyze->End

Caption: Standard experimental workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

To determine if cytotoxicity is mediated by apoptosis (programmed cell death) or necrosis, flow cytometry with Annexin V and PI co-staining is the preferred method.

Causality Behind Experimental Choices: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[22][23] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells.[24] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic or necrotic cells where membrane integrity is compromised.[22][25] This dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Healthy, viable cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rarely seen without Annexin V positivity).

Detailed Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in a T25 flask or 6-well plate. After 24 hours, treat with the 4-anilinoquinazoline derivative at a relevant concentration (e.g., its IC₅₀ or 2x IC₅₀) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle trypsinization method. Combine all cells from each sample into a single tube.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at ~300-600 x g for 5 minutes.[23][25]

  • Resuspension in Binding Buffer: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. This buffer typically contains calcium, which is essential for Annexin V binding to PS.[26]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 2-5 µL of PI solution (e.g., 1 mg/mL stock) to the cell suspension.[25][26]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[26]

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[26] Analyze the samples immediately on a flow cytometer.

  • Data Acquisition and Interpretation: Using appropriate controls (unstained, Annexin V only, PI only), set compensation and quadrants. Acquire at least 10,000 events per sample and quantify the percentage of cells in each of the four populations.[26]

Apoptosis_Workflow Start Start Culture Culture & Treat Cells Start->Culture Harvest Harvest Adherent & Floating Cells Culture->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V & PI Resuspend->Stain Incubate Incubate RT (15 min, dark) Stain->Incubate Analyze Analyze via Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Cell Cycle Analysis: Propidium Iodide (PI) Staining

Many cytotoxic agents, including kinase inhibitors, can induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M). Flow cytometry analysis of cellular DNA content is used to investigate these effects.

Causality Behind Experimental Choices: PI is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The amount of fluorescence emitted by a PI-stained cell is therefore directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells with a normal (2n) DNA content.

  • S phase: Cells undergoing DNA synthesis, with DNA content between 2n and 4n.

  • G2/M phase: Cells that have completed DNA replication, with a doubled (4n) DNA content.

Detailed Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture and treat cells with the compound of interest as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells via trypsinization and wash once with PBS.

  • Fixation: This is a critical step to permeabilize the cell membrane, allowing PI to access the nuclear DNA. Resuspend the cell pellet (1-2 x 10⁶ cells) and slowly add ice-cold 70% ethanol while gently vortexing to prevent clumping.[27] Fix the cells for at least 2 hours at 4°C (or overnight at -20°C).

  • Rehydration and Washing: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with PBS to rehydrate the cells.

  • RNase Treatment: PI can also bind to double-stranded RNA, which would interfere with accurate DNA content analysis. Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade cellular RNA.

  • PI Staining: Add PI staining solution (e.g., final concentration of 50 µg/mL) to the cell suspension.[27]

  • Incubation: Incubate for at least 15-30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence data on a linear scale. Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[27]

CellCycle_Workflow Start Start Culture Culture & Treat Cells Start->Culture Harvest Harvest & Wash Cells Culture->Harvest Fix Fix in cold 70% Ethanol Harvest->Fix RNase Treat with RNase A Fix->RNase Stain Stain with Propidium Iodide RNase->Stain Analyze Analyze via Flow Cytometry Stain->Analyze Model Model Cell Cycle Distribution Analyze->Model End End Model->End

Caption: Experimental workflow for cell cycle analysis using PI staining.

Quantitative Data Summary

The efficacy of novel substituted 4-anilinoquinazolines is typically reported as the half-maximal inhibitory concentration (IC₅₀). The table below summarizes the cytotoxic activity of representative compounds from the literature against various human cancer cell lines.

Compound/DerivativeKey SubstitutionsCancer Cell LineIC₅₀ Value (µM)Reference
Gefitinib (Iressa®) 3'-Cl, 4'-F anilinoT98G (Glioblastoma)37.8[5]
Erlotinib (Tarceva®) 3'-Ethynyl anilinoT98G (Glioblastoma)21.3[5]
Compound 10b 6-Br, 2-Ph quinazoline; 4'-Me anilinoHCT-116 (Colon)2.8[1][5]
Compound 10b 6-Br, 2-Ph quinazoline; 4'-Me anilinoT98G (Glioblastoma)2.0[1][5]
Compound 8l 7-(basic side chain); 3'-Cl, 4'-F anilinoA431 (Epidermoid)8.2[7]
Compound 8l 7-(basic side chain); 3'-Cl, 4'-F anilinoHUVEC (Endothelial)0.87[7]
Compound 6j 6,7-di-OCH₃ quinazoline; complex anilinoH1975 (NSCLC, T790M)4.38 ± 0.08[28]
Compound 6j 6,7-di-OCH₃ quinazoline; complex anilinoA431 (Epidermoid)4.88 ± 0.13[28]

Conclusion and Future Perspectives

Substituted 4-anilinoquinazolines remain a highly productive and clinically significant scaffold in the development of targeted anticancer therapies. Their well-understood mechanism of action as ATP-competitive kinase inhibitors, coupled with a rich body of SAR data, provides a solid foundation for the rational design of next-generation agents. The experimental workflows detailed in this guide—encompassing viability, apoptosis, and cell cycle analysis—represent the essential toolkit for characterizing the cytotoxic profile of these compounds.

Future research will continue to focus on overcoming the significant challenge of acquired drug resistance, often driven by secondary mutations in the target kinase, such as the T790M "gatekeeper" mutation in EGFR.[9][28] The development of covalent and allosteric inhibitors, as well as multi-targeted agents that simultaneously block parallel survival pathways, will be critical for extending the clinical utility of this important class of molecules and improving patient outcomes.

References

  • 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Vertex AI Search.
  • Biological Activity of Some 4-anilinoquinazolines: Cytotoxic, Genotoxic and Antiprotease Effects, Induction of Necrosis and Changes of Actin Cytoskeleton - PubMed. PubMed.
  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed. PubMed.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. National Center for Biotechnology Information.
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. Abcam.
  • MTT assay protocol | Abcam. Abcam.
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck. MilliporeSigma.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature.
  • Assaying cell cycle status using flow cytometry - PMC. National Center for Biotechnology Information.
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. Bio-protocol.
  • Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.
  • 5-Substituted 4-anilinoquinazolines as potent, selective and orally active inhibitors of erbB2 receptor tyrosine kinase - PubMed. PubMed.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Bio-Techne.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. CLYTE Technologies.
  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. UC San Diego Moores Cancer Center.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed. PubMed.
  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. UT Health San Antonio.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K Batra* Bi. Bio-protocol.
  • Annexin V detection protocol for apoptosis | Abcam. Abcam.
  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.
  • Syntheses of Some 4-Anilinoquinazoline Derivatives. Arkivoc.
  • Design, synthesis and characterization of “clickable” 4-anilinoquinazoline kinase inhibitors - RSC Publishing. Royal Society of Chemistry.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - Beilstein Journals. Beilstein Journals.
  • Design, synthesis and evaluation of novel hybrids between 4-anilinoquinazolines and substituted triazoles as potent cytotoxic agents - PubMed. PubMed.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. Asian Journal of Pharmaceutical and Clinical Research.
  • Structure activity relationships for 4-anilino compounds. - ResearchGate. ResearchGate.
  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Polycyclic Aromatic Compounds.
  • 4-Anilinoquinazolines 1, 2 and pharmacological evaluation. 29 - ResearchGate. ResearchGate.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry.
  • Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study - ConnectSci. ConnectSci.
  • Design, Synthesis and Cytotoxic Studies of Novel 4-anilinoquinazoline Derivatives of Potential Agents for Non-small-cell Lung Cancer. Bentham Science.
  • Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study | Request PDF - ResearchGate. ResearchGate.
  • The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery - Benchchem. BenchChem.
  • Full article: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - Taylor & Francis. Taylor & Francis Online.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. National Center for Biotechnology Information.
  • Full article: 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - Taylor & Francis. Taylor & Francis Online.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry.
  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Current Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Harnessing the Unique Selectivity of 4-[2-(1H-imidazol-1-yl)ethyl]aniline for Advanced Mixed-Mode Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Mixed-Mode Chromatography (MMC) represents a significant advancement in bioseparation technology, offering unique selectivities that are unattainable with single-mode techniques.[1][2] This application note provides a detailed technical guide on the use of 4-[2-(1H-imidazol-1-yl)ethyl]aniline , a novel and versatile ligand, for the purification of challenging biomolecules such as monoclonal antibodies (mAbs). By leveraging a combination of ionic, hydrophobic, and hydrogen-bonding interactions, resins functionalized with this ligand provide a powerful tool for enhancing purity, improving yield, and streamlining downstream processing workflows.[3][4] We will explore the underlying separation mechanisms, provide detailed protocols for method development, and present a practical application in antibody purification.

The Ligand: A Multi-Modal Powerhouse

The efficacy of 4-[2-(1H-imidazol-1-yl)ethyl]aniline as a mixed-mode ligand stems directly from its distinct chemical moieties: an imidazole ring and an aniline group connected by an ethyl linker. This specific arrangement creates a ligand capable of multiple, tunable interactions with a target protein.

  • Imidazole Group: This heterocyclic amine is a versatile functional group. At pH values below its pKa (~6.0-7.0), the imidazole ring becomes protonated and carries a positive charge, enabling it to function as a weak anion exchanger .[5][6] It is also a well-known participant in hydrogen bonding and can engage in metal affinity interactions , a property widely exploited in IMAC for purifying His-tagged proteins.[7][8]

  • Aniline Group & Linker: The aminophenyl (aniline) component and the ethyl linker provide significant hydrophobicity . The aromatic ring allows for strong π-π stacking interactions, while the aliphatic linker contributes to general hydrophobic binding.[9] These interactions are typically promoted by high salt concentrations, a principle central to Hydrophobic Interaction Chromatography (HIC).[10][11]

The synergy between these groups allows for salt-tolerant binding, where hydrophobic interactions dominate the initial capture, even at high conductivity, a condition that would typically shield ionic interactions in traditional ion-exchange chromatography (IEX).[1][3]

cluster_ligand 4-[2-(1H-imidazol-1-yl)ethyl]aniline cluster_interactions Potential Interaction Modes ligand_structure ligand_structure IEX Anion Exchange (pH < pKa) Hydrogen Bonding IEX->ligand_structure Imidazole Ring HIC Hydrophobic (π-π) Interactions HIC->ligand_structure Aniline Ring Ethyl Linker H_Bond Hydrogen Bonding H_Bond->ligand_structure Aniline Amine cluster_bind Binding Phase cluster_elute Elution Phase Bind_Condition High Salt Neutral pH (7.0-8.5) Bind_Mech Hydrophobic Interaction Dominates Bind_Condition->Bind_Mech Promotes Bind_Result Target Protein Binds Salt-Tolerant Capture Bind_Mech->Bind_Result Elute_Condition Low Salt Acidic pH (4.0-5.5) Bind_Result->Elute_Condition pH Shift Elute_Mech Electrostatic Repulsion Dominates Elute_Condition->Elute_Mech Induces Elute_Result Target Protein Elutes High Selectivity Elute_Mech->Elute_Result

Sources

Application Note: Advanced Monoclonal Antibody Purification Using 4-[2-(1H-imidazol-1-yl)ethyl]aniline as a Mixed-Mode Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The downstream processing of monoclonal antibodies (mAbs) heavily relies on Protein A affinity chromatography. While highly specific, Protein A resins suffer from high costs, susceptibility to alkaline degradation during Cleaning-in-Place (CIP), and the requirement for harsh acidic elution (pH 3.0–3.5) which can trigger antibody aggregation[1]. To circumvent these bottlenecks, Mixed-Mode Chromatography (MMC)—specifically Hydrophobic Charge Induction Chromatography (HCIC)—has emerged as a robust, scalable alternative.

4-[2-(1H-imidazol-1-yl)ethyl]aniline (IEA) is a highly specialized, bifunctional synthetic molecule designed to act as a next-generation pseudo-affinity ligand for IgG purification.

The Causality of the Molecular Design:
  • The Aniline Moiety (Coupling Anchor): Unlike aliphatic primary amines, the primary aromatic amine (aniline) provides distinct nucleophilic properties. When coupled to an epoxy-activated or aldehyde-activated resin, it forms a highly stable secondary aromatic amine linkage. This bond is exceptionally resistant to alkaline hydrolysis, allowing the final resin to withstand prolonged exposure to 0.5 M NaOH during sanitization.

  • The Ethyl Spacer: The two-carbon aliphatic chain provides critical conformational flexibility, allowing the functional headgroup to penetrate the hydrophobic pockets of the antibody's Fc region.

  • The Imidazole Ring (Mixed-Mode Core): The imidazole group is the functional heart of the ligand. With a pKa of approximately 6.0, its ionization state is easily manipulated by mild pH shifts[2]. Furthermore, imidazole derivatives have proven highly effective as pseudo-affinity ligands for the direct capture of IgG from complex biological mixtures[3].

Mechanism of Action (HCIC Mode)

At physiological pH (7.0–7.5), the imidazole ring is uncharged. The combination of the phenyl ring and the uncharged imidazole creates a highly hydrophobic surface. Antibodies bind to the IEA-ligand via hydrophobic and π−π interactions without the need for high concentrations of lyotropic salts (unlike conventional HIC). When the pH is lowered to 4.0, the imidazole ring becomes fully protonated (positively charged). Because the IgG molecule is also positively charged at this pH, strong electrostatic repulsion occurs, leading to rapid, mild elution of the target antibody[2].

Workflow N1 Equilibration (pH 7.5) N2 IgG Capture Hydrophobic & π-π N1->N2 Load Sample N3 Stringent Wash (pH 6.0) HCP Removal N2->N3 Wash Buffer N4 Target Elution (pH 4.0) Protonation N3->N4 Acidic Buffer N5 IgG Release Charge Repulsion N4->N5 Recovery

Figure 1: HCIC workflow using IEA-Ligand for IgG capture and release.

Protocol I: Synthesis of the IEA-Functionalized Resin

To ensure a self-validating and reproducible immobilization process, we utilize epoxy-activated agarose. The ring-opening reaction of the epoxide by the aniline group requires specific alkaline conditions but yields a zero-leachate stationary phase.

Coupling R Epoxy-Activated Agarose C Secondary Amine Bond (Alkali Stable) R->C Nucleophilic Attack L 4-[2-(1H-imidazol-1-yl)ethyl]aniline L->C Primary Aniline Group F Mixed-Mode Ligand (Hydrophobic + Cation Exchange) C->F Imidazole Ring Exposure

Figure 2: Covalent immobilization of IEA to epoxy-activated resin.

Step-by-Step Methodology
  • Resin Preparation: Wash 50 mL of highly cross-linked epoxy-activated agarose (e.g., Sepharose 6B) with 500 mL of ultra-pure water to remove storage preservatives.

  • Ligand Solubilization: Dissolve 2.5 grams of 4-[2-(1H-imidazol-1-yl)ethyl]aniline in 50 mL of coupling buffer (0.2 M Sodium Carbonate, 20% Dimethylformamide (DMF), pH 10.5).

    • Causality: The high pH ensures the aniline amino group is fully deprotonated and nucleophilic. The 20% DMF is critical to maintain the solubility of the hydrophobic IEA ligand during the reaction.

  • Coupling Reaction: Combine the washed resin and the ligand solution in a reaction vessel. Incubate at 40°C for 24 hours under continuous end-over-end rotation.

  • Capping (Self-Validation Step): Filter the resin and collect the flow-through to quantify residual ligand via UV absorbance (A260), allowing calculation of ligand density (Target: 30–45 µmol/mL resin). Resuspend the resin in 1.0 M Ethanolamine (pH 9.0) for 4 hours at room temperature to block any unreacted epoxy groups, preventing non-specific covalent binding of target proteins later.

  • Final Wash: Wash the resin sequentially with 0.1 M Acetate buffer (pH 4.0) and 0.1 M Tris-HCl (pH 8.0) for three cycles to remove non-covalently bound ligand. Store in 20% ethanol.

Protocol II: mAb Purification via HCIC

This protocol details the purification of a monoclonal IgG1 from clarified CHO cell culture supernatant using the synthesized IEA-resin.

Step-by-Step Methodology
  • Column Packing & Equilibration:

    • Pack the IEA-resin into a chromatography column (e.g., 10 cm bed height).

    • Equilibrate with 5 Column Volumes (CV) of Binding Buffer (50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5).

    • Validation: Ensure the pH and conductivity of the effluent exactly match the Binding Buffer before loading.

  • Sample Loading:

    • Load the clarified CHO supernatant (adjusted to pH 7.5) at a residence time of 4–5 minutes.

    • Causality: The uncharged imidazole and phenyl rings interact hydrophobically with the IgG Fc region. The physiological salt concentration prevents the precipitation issues commonly seen in standard HIC[1].

  • Stringent Wash (HCP Clearance):

    • Wash with 5 CV of Wash Buffer (50 mM Sodium Phosphate, pH 6.0).

    • Causality: Dropping the pH to 6.0 partially protonates the imidazole ring (approaching its pKa). This slight increase in polarity disrupts weak hydrophobic interactions, desorbing host cell proteins (HCPs) and DNA without breaking the stronger, multi-point binding of the IgG[2].

    • Validation: Monitor UV absorbance at 280 nm. Do not proceed until the A280 trace returns to a stable baseline (≤ 10 mAU).

  • Elution:

    • Elute the IgG with 5 CV of Elution Buffer (50 mM Sodium Acetate, pH 4.0).

    • Causality: At pH 4.0, the imidazole ring is fully protonated. The resulting electrostatic repulsion between the positively charged ligand and the positively charged IgG triggers a sharp, concentrated elution peak.

  • Regeneration & CIP:

    • Strip the column with 3 CV of 0.5 M NaOH, followed by re-equilibration. The secondary amine linkage of the IEA ligand ensures zero degradation during this harsh cleaning step.

Alternative Application: Immobilized Metal Affinity Chromatography (IMAC)

Because the imidazole ring is the natural chelator of transition metals, the IEA-resin can be easily converted into an IMAC support for the purification of His-tagged antibody fragments (scFv or Fab)[4]. By flushing the column with 0.1 M NiSO4​ or CuSO4​ , the imidazole rings coordinate the metal ions. The ethyl-aniline spacer acts as an extended arm, reducing steric hindrance and allowing the metal ion to easily capture histidine-rich proteins. Elution is subsequently achieved by adding 250–500 mM soluble imidazole to the buffer, which outcompetes the protein for the metal binding sites[4].

Quantitative Data & Performance Comparison

The following table summarizes the performance of the IEA-Ligand compared to traditional purification modalities. The data demonstrates that IEA-based MMC provides a "sweet spot" between the high capacity of Protein A and the mild operating conditions of conventional HIC.

Performance MetricProtein A AffinityConventional HICIEA-Ligand (MMC)
Binding Salt Requirement Low (Physiological)High (e.g., 1M Ammonium Sulfate)Low (Physiological)
Dynamic Binding Capacity (10% BT) 30 – 50 mg/mL20 – 40 mg/mL35 – 45 mg/mL
Elution Conditions pH 3.0 – 3.5 (High aggregation risk)pH 7.0 (Salt reduction)pH 4.0 – 4.5 (Mild acidic)
Alkaline Stability (0.5 M NaOH) Poor (Protein ligand degradation)ExcellentExcellent (Synthetic ligand)
HCP Clearance (Log Reduction Value) 2.5 – 3.0 LRV1.5 – 2.0 LRV2.0 – 2.5 LRV
Relative Cost per Liter

References

  • Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Purifying a Recalcitrant Therapeutic Recombinant Protein with a Mixed-Mode Chromatography Sorbent. BioProcess International. Available at:[Link]

  • Study of imidazole performance as pseudo-affinity ligand in the purification of IgG from bovine milk. ResearchGate. Available at:[Link]

  • Affinity Chromatography. Medica. Available at:[Link]

Sources

Protocol for Immobilizing 4-(1H-imidazol-1-yl)aniline on Sepharose CL-6B for Mixed-Mode Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioprocess scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

Mixed-mode chromatography (MMC) has emerged as a critical technology in downstream bioprocessing, offering unique selectivities that traditional single-mode resins cannot achieve ()[1]. The immobilization of 4-(1H-imidazol-1-yl)aniline (AN) onto a cross-linked agarose matrix generates a highly robust mixed-mode stationary phase (AN-Sepharose) capable of salt-tolerant immunoglobulin G (IgG) purification[1].

The Causality of the Chemistry: To covalently attach the AN ligand to Sepharose CL-6B, epoxy-activation is the optimal chemistry. Epoxy-activated Sepharose 6B contains a 12-atom hydrophilic spacer arm (1,4-bis(2,3-epoxypropoxy)butane), which minimizes steric hindrance during protein binding ()[2].

The AN molecule features a primary aromatic amine (aniline) and an imidazole ring. The primary aromatic amine acts as the nucleophile to open the epoxide ring, forming an extremely stable secondary amine linkage. However, because the lone pair of electrons on the aniline nitrogen is delocalized into the aromatic ring, it is significantly less nucleophilic than an aliphatic amine. Consequently, the coupling reaction requires specific compensatory conditions: elevated temperatures (30–40°C), prolonged incubation (16–24 hours), and an alkaline pH (pH 9–11) to ensure the amine is fully reactive. Furthermore, due to the hydrophobic nature of the AN ligand, a co-solvent such as 50% N,N-dimethylformamide (DMF) is strictly required to maintain ligand solubility during the coupling phase.

Experimental Workflow

G Matrix Epoxy-Activated Sepharose 6B (12-atom spacer) Coupling Covalent Coupling (50% DMF, pH 10.0, 30°C, 24h) Matrix->Coupling Ligand 4-(1H-imidazol-1-yl)aniline (Mixed-Mode Ligand) Ligand->Coupling Blocking Block Residual Epoxides (1 M Ethanolamine, 4h) Coupling->Blocking Secondary Amine Bond Washing Alternating pH Washes (Acetate pH 4.0 / Tris pH 8.3) Blocking->Washing Quenched Resin Product AN-Sepharose CL-6B (Ready for IgG Purification) Washing->Product Covalently Bound Matrix

Fig 1: Synthesis and application workflow of AN-Sepharose CL-6B mixed-mode resin.

Step-by-Step Immobilization Protocol

Materials & Reagents
  • Matrix: Epoxy-activated Sepharose 6B (Lyophilized powder)[2].

  • Ligand: 4-(1H-imidazol-1-yl)aniline (>98% purity).

  • Coupling Buffer: 0.1 M Sodium Carbonate (Na₂CO₃), pH 10.0.

  • Co-solvent: N,N-dimethylformamide (DMF), analytical grade.

  • Blocking Agent: 1.0 M Ethanolamine, pH 8.0.

  • Wash Buffers:

    • Buffer A (High pH): 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.3.

    • Buffer B (Low pH): 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.0.

Phase 1: Matrix Preparation
  • Swelling: Weigh the desired amount of freeze-dried Epoxy-activated Sepharose 6B. (Note: 1 g of dry powder swells to approximately 3.5 mL of packed resin).

  • Washing: Suspend the powder in distilled water and transfer to a sintered glass filter (porosity G3). Wash extensively with 200 mL of distilled water per gram of dry powder.

    • Causality: This critical step removes the lactose and dextran additives used to stabilize the freeze-dried product. If left in the matrix, these hydroxyl-rich sugars will compete for the epoxide groups, drastically reducing ligand density.

Phase 2: Ligand Coupling
  • Ligand Solubilization: Dissolve 4-(1H-imidazol-1-yl)aniline in a 1:1 (v/v) mixture of 0.1 M sodium carbonate buffer (pH 10.0) and DMF. Target a ligand concentration of 200 µmol per mL of swollen resin to ensure maximum surface saturation.

  • Reaction: Transfer the washed resin to a sealable reaction vessel. Add the coupling solution at a 1:1 (v/v) ratio of resin to solution.

  • Incubation: Incubate the suspension on an end-over-end rotator at 30°C for 24 hours.

    • Causality: End-over-end rotation prevents the mechanical shearing of the fragile agarose beads that occurs with magnetic stirring, preserving the column packing integrity and preventing the generation of fines.

Phase 3: Quenching and Blocking
  • Filtration: Filter the reaction mixture and collect the flow-through. (Save this fraction for ligand density quantification).

  • Initial Wash: Wash the resin with 5 bed volumes (BV) of 50% DMF to remove unreacted, precipitated ligand, followed by 5 BV of distilled water.

  • Blocking: Resuspend the resin in 1 M ethanolamine, pH 8.0. Incubate at 30°C for 4 hours (or room temperature overnight).

    • Causality: Ethanolamine acts as a highly reactive, small nucleophile that attacks and quenches any remaining unreacted epoxide groups. This prevents the non-specific covalent binding of target proteins during downstream chromatography[2].

Phase 4: Stringent Washing (Self-Validating Step)

To ensure that all non-covalently bound ligand is removed, subject the resin to alternating pH washes.

  • Wash with 5 BV of Buffer A (Tris-HCl, pH 8.3).

  • Wash with 5 BV of Buffer B (Sodium Acetate, pH 4.0).

  • Cycle: Repeat this high/low pH cycle three times.

    • Causality: The alternating pH disrupts both ionic and hydrophobic non-covalent interactions between the ligand and the matrix, ensuring that only covalently bound AN remains. This prevents ligand leaching into the clinical product.

  • Storage: Store the final AN-Sepharose resin in 20% ethanol at 4°C.

Protocol Validation: Ligand Density Quantification

A self-validating protocol requires empirical confirmation of successful immobilization. The ligand density can be calculated using the UV depletion method.

  • Measure the UV absorbance (at 260 nm, specific to the conjugated aromatic rings) of the initial coupling solution.

  • Measure the UV absorbance of the combined post-coupling flow-through and initial 50% DMF washes.

  • Calculate the coupled ligand mass via mass balance:

    Density=Vresin​(Cinitial​×Vinitial​)−(Cflowthrough​×Vflowthrough​)​

    Target Specification: A successful immobilization should yield a ligand density of 15–30 µmol/mL of packed gel.

Application Note: IgG Purification Workflow

AN-Sepharose exhibits unique "dual-selectivity" for IgG, addressing the bottleneck of efficient loading in mixed-mode chromatography ()[3]. Unlike traditional hydrophobic interaction chromatography (HIC), AN-Sepharose retains IgG at high salt concentrations (salt-tolerance) and allows for selective elution simply by lowering the pH, bypassing the need for massive conductivity shifts that can cause protein precipitation[1].

Quantitative Binding Data Summary
ParameterIgG DBC (mg/mL)BSA DBC (mg/mL)Selectivity Note
pH 8.0, 0.1 M NaCl 59.0< 10.0Optimal loading condition; highest IgG capacity.
pH 7.0, 0.1 M NaCl > 40.0< 15.0High IgG retention; stable binding.
pH 5.0, 0.1 M NaCl 8.5> 22.0Optimal elution condition for IgG; BSA remains bound.

Data synthesized from frontal analysis chromatography at 10% breakthrough[1].

Step-by-Step IgG Purification
  • Equilibration: Equilibrate the AN-Sepharose column with 5 BV of 20 mM Tris-HCl, 1.0 M NaCl, pH 8.0.

  • Loading: Load the complex feedstock (e.g., bovine serum or CHO cell culture fluid) adjusted to pH 8.0 and 1.0 M NaCl.

    • Causality: High salt promotes hydrophobic interactions with the aniline ring while suppressing non-specific electrostatic binding of host cell proteins.

  • Washing: Wash with 10 BV of equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound IgG using 20 mM Sodium Acetate, 0.1 M NaCl, pH 5.0.

    • Causality: The drop in pH protonates the imidazole ring (pKa ~6.0), inducing electrostatic repulsion between the positively charged ligand and the positively charged IgG, facilitating rapid and selective desorption[1].

  • Regeneration: Clean the column in place (CIP) with 0.5 M NaOH for 15 minutes, followed by re-equilibration.

References

  • Shi, Q.-H., et al. "4-(1H-imidazol-1-yl) aniline: A New Ligand of Mixed-Mode Chromatography for Antibody Purification." Journal of Chromatography A, 1216(33), 6081-6087 (2009). URL:[Link]

  • Cytiva. "Epoxy-activated Sepharose 6B Instructions." Cytiva Life Sciences. URL:[Link]

  • Chai, D.-S., et al. "Improved purification of immunoglobulin G from plasma by mixed-mode chromatography." Journal of Separation Science, 37(23), 3461-3472 (2014). URL:[Link]

Sources

Comprehensive Application Note: HPLC Method Development and Validation for Imidazole Compounds in Pharmaceutical and Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazole derivatives—encompassing broad-spectrum antifungals (e.g., ketoconazole, miconazole, clotrimazole) and antiprotozoals (e.g., metronidazole)—are critical active pharmaceutical ingredients (APIs) in modern medicine. The accurate quantification of these compounds in complex matrices (creams, tablets, plasma) is essential for quality control and pharmacokinetic profiling. This application note provides authoritative, self-validating High-Performance Liquid Chromatography (HPLC) protocols designed to overcome the unique chromatographic challenges posed by the imidazole ring.

Mechanistic Insights: Overcoming Chromatographic Challenges

Developing robust HPLC methods for imidazoles requires a deep understanding of their molecular behavior. The imidazole ring contains both a pyrrole-type nitrogen and a basic pyridine-type nitrogen (pKa ~6.5–7.0). This basicity introduces specific chromatographic hurdles:

  • Secondary Silanol Interactions (Peak Tailing): At typical reversed-phase pH ranges (pH 3.0–7.0), the basic nitrogen is protonated. These positively charged analytes undergo severe secondary ion-exchange interactions with dissociated, acidic silanol groups ( Si−O− ) on standard silica stationary phases, resulting in asymmetrical, tailing peaks[1][2].

  • Mechanistic Solutions (Causality):

    • pH Control: Lowering the mobile phase pH to 2.5–3.0 fully protonates the imidazole ring but simultaneously suppresses the ionization of surface silanols (pKa ~3.5–4.5). This neutralizes the stationary phase, eliminating ion-exchange mechanisms and restoring peak symmetry[2].

    • Ion-Pairing Reagents: The addition of anionic surfactants, such as Sodium Dodecyl Sulfate (SDS), forms neutral hydrophobic ion-pairs with protonated imidazoles. This increases retention on C8/C18 columns and masks residual silanols, resolving forked or split peaks[1].

    • Polar-Embedded Columns: Utilizing RP-Amide columns introduces a localized hydration layer near the silica surface. The embedded amide groups provide alternative hydrogen-bonding sites, effectively shielding the basic imidazole analytes from unreacted silanols[3].

Analytical Workflow Visualization

Imidazole_HPLC N1 1. Sample Matrix (Pharmaceutical/Biological) N2 2. Extraction & Cleanup (LLE, SPE, or MEPS) N1->N2 Homogenization N3 3. Chromatographic Separation (End-capped C18 / RP-Amide) N2->N3 Purified Extract N4 4. Detection & Quantitation (UV-DAD / MS) N3->N4 Resolved Peaks

Fig 1. End-to-end analytical workflow for imidazole HPLC method development.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , meaning System Suitability Tests (SST) and Quality Control (QC) checkpoints are hardcoded into the methodology to guarantee data integrity before sample analysis begins.

Protocol A: Simultaneous Determination of Imidazole Antifungals in Pharmaceuticals

Optimized for the concurrent analysis of miconazole, metronidazole, and nystatin in solid and semi-solid dosage forms[1].

Mechanistic Rationale: This method utilizes an isocratic elution with an ion-pairing agent (SDS) to resolve closely eluting imidazole derivatives while maintaining a highly symmetrical peak shape on an end-capped C8 column.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Dissolve 0.5 g of Sodium Dodecyl Sulfate (SDS) in 1000 mL of HPLC-grade water to create a 0.05% (w/v) aqueous solution. Mix with Methanol in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane and degas via ultrasonication for 15 minutes[1].

  • Sample Preparation: Accurately weigh a portion of the pharmaceutical formulation equivalent to 10 mg of the API. Disperse in 50 mL of methanol. Sonicate for 20 minutes to ensure complete extraction. Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Chromatographic Setup:

    • Column: ZORBAX Eclipse Plus RP-C8 (250 × 4.6 mm, 5 µm)[1].

    • Flow Rate: 0.8 mL/min (Isocratic).

    • Column Temperature: 25 °C.

    • Detection: UV-DAD set to 220 nm[1].

    • Injection Volume: 20 µL.

  • System Suitability Testing (Self-Validation Check): Inject a 10 µg/mL mixed standard solution six consecutive times.

    • Proceed to sample analysis ONLY IF: Resolution ( Rs​ ) between metronidazole and miconazole is > 2.0; Tailing factor ( Tf​ ) for all peaks is < 1.5; and Peak Area RSD is ≤ 2.0%.

  • Sample Analysis: Inject the prepared sample extracts. Quantify against a 5-point external calibration curve ranging from 5 to 50 µg/mL[1].

Protocol B: Bioanalytical Assay of Azole Drugs in Human Plasma via MEPS-HPLC-DAD

Optimized for the trace-level pharmacokinetic determination of azoles (e.g., ketoconazole, itraconazole) in biological fluids[2][4].

Mechanistic Rationale: MicroExtraction by Packed Sorbent (MEPS) provides rapid analyte pre-concentration while minimizing solvent waste. A highly acidic mobile phase (pH 2.5) completely suppresses silanol ionization, allowing for sharp elution on a high-density C18 phase[2].

Step-by-Step Methodology:

  • MEPS Conditioning: Attach a C18 MEPS BIN (Barrel Insert and Needle) to a micro-syringe. Condition the sorbent by drawing and discarding 50 µL of pure methanol, followed by 50 µL of HPLC-grade water.

  • Sample Loading: Spike 100 µL of human plasma with benzyl-4-hydroxybenzoate (Internal Standard). Draw the plasma through the MEPS sorbent 5 times (at a rate of 10 µL/s) to ensure maximum analyte adsorption[2].

  • Washing & Elution: Wash the sorbent with 50 µL of 5% methanol in water to elute endogenous proteins and salts. Elute the retained imidazoles directly into the HPLC injection valve using 30 µL of pure methanol.

  • Chromatographic Setup:

    • Column: Luna C18 (250 × 4.6 mm, 5 µm)[2].

    • Mobile Phase: 40 mM Phosphate buffer (adjusted to pH 2.5 with phosphoric acid) and Acetonitrile in a 58:42 (v/v) ratio[2].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-DAD set to 220–240 nm[2][4].

  • Quality Control (Self-Validation Check): Run a blank plasma extract to confirm the absence of matrix interferences at the retention times of the target azoles. Inject a QC standard (mid-range concentration) every 10 samples.

    • Validation Criteria: Accuracy must remain within 85–115% of the nominal concentration, and blank carryover must be < 5% of the Lower Limit of Quantification (LLOQ).

Quantitative Data & Methodological Summary

The following table synthesizes validated chromatographic parameters and performance metrics for various imidazole compounds across different matrices, providing a benchmark for method transfer and optimization.

Analyte(s)MatrixStationary PhaseMobile Phase CompositionDetectionLinear Range / LOQRef
Miconazole, Metronidazole, NystatinPharmaceutical FormulationsZORBAX Eclipse Plus C8Methanol : 0.05% SDS (40:60 v/v)UV 220 nmRange: 5–50 µg/mL[1]
12 Azole Drugs (e.g., Ketoconazole)Human Plasma & UrineLuna C1840 mM Phosphate pH 2.5 : AcN (58:42 v/v)DAD 220 nmLOQ: 0.05 µg/mL[2]
Imidazole AntimycoticsCosmetic Products (Shampoos)Discovery RP-Amide C16AcN : 1mM NaClO4 pH 3.0 (Gradient)UV 220 nmRecovery > 95%[3]
KetoconazoleRabbit PlasmaReversed-phase C18Acetonitrile : WaterUV 240 nmLLOQ: 0.05 µg/mL[4]
Imidazole AntifungalsPharmaceutical CreamsC18 (250 x 4.6 mm)AcN : Phosphate Buffer pH 6.0 (35:65 v/v)UV 206 nmRange: 10–50 µg/mL[5]

References

  • [5] Walker, R. B., et al. (2015). Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. ResearchGate. URL:

  • [1] Abdelrahman, et al. (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical produ. BMC Chemistry. URL:

  • [3] Gagliardi, L., et al. (2003). HPLC determination of imidazole antimycotis in antidandruff cosmetic products. PubMed (Anal Sci). URL:

  • [4] Validation of RP-HPLC UV method for determination ketoconazole in rabbit plasma: An application to the pharmacokinetic study. (2023). Fabad Journal of Pharmaceutical Sciences. URL:

  • [2] Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. (2017). Taylor & Francis. URL:

Sources

Advanced GC-MS and GC-MS/MS Strategies for the Trace Analysis of Aniline Derivatives: Overcoming Polarity and Matrix Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Aniline and its substituted derivatives (e.g., chloroanilines, nitroanilines, and p-anisidine) are fundamental chemical intermediates utilized in the synthesis of pharmaceuticals, agrochemicals, polyurethanes, and dyes[1][2]. However, due to their DNA-reactive electrophilic nature, many aniline derivatives are classified as Potential Genotoxic Impurities (PGIs)[3][4]. Regulatory frameworks, including the ICH M7 guidelines for pharmaceutical drug substances and the US EPA Method 8270E for environmental monitoring, mandate the stringent control of these compounds at trace levels (parts-per-billion)[4][5].

Gas Chromatography-Mass Spectrometry (GC-MS) and Triple Quadrupole GC-MS/MS are the gold standards for this analysis due to their unparalleled sensitivity, selectivity, and separation capabilities[5][6]. This application note provides authoritative, self-validating protocols for the extraction, derivatization, and GC-MS/MS quantification of aniline derivatives across complex matrices.

Mechanistic Insights: The Polarity Challenge and Derivatization

The Causality of Chromatographic Failure

Direct GC-MS analysis of aniline derivatives is analytically challenging. Anilines possess primary or secondary amine groups containing active hydrogen atoms. When vaporized in a GC inlet, these active hydrogens engage in strong hydrogen bonding with residual silanol groups (Si-OH) present on the surface of the glass inlet liner and the fused-silica capillary column[1][7].

This physiochemical interaction causes severe peak tailing, irreversible adsorption, and thermal degradation. In complex matrices like Active Pharmaceutical Ingredients (APIs) or soil extracts, the accumulation of non-volatile matrix components in the inlet further exacerbates active site formation, leading to rapid signal loss and elevated Limits of Detection (LOD)[8].

The Derivatization Solution

To circumvent these issues, chemical derivatization is employed to replace the active amine hydrogen with a less polar, electron-withdrawing group.

  • Acylation: Reagents such as trifluoroacetic anhydride (TFAA) or 4-carbethoxyhexafluorobutyryl chloride (4-CBHBC) convert anilines into fluorinated amides[1]. This modification eliminates hydrogen bonding (restoring peak symmetry), increases volatility, and enhances thermal stability. Furthermore, the addition of fluorinated moieties directs electron ionization (EI) fragmentation to produce high-mass, stable product ions, which are ideal for Multiple Reaction Monitoring (MRM) transitions in GC-MS/MS[6].

  • Diazotization/Iodination: For highly polar or deactivated aromatic amines in aqueous matrices, in-situ diazotization followed by iodination converts the amine into an iodobenzene derivative. This drastically reduces polarity and enables highly efficient extraction via Solid-Phase Microextraction (SPME)[9].

Analytical Workflow Visualization

Aniline_Analysis_Workflow A Sample Matrix (API / Wastewater) B Extraction (LLE / SPME / ASE) A->B C Derivatization (Acylation / Diazotization) B->C Organic Extract D GC Separation (Ultra-Inert Column) C->D Volatile Derivatives E MS/MS Detection (EI Source, MRM Mode) D->E Eluting Peaks F Data Analysis (Quantification of GTIs) E->F

Figure 1: End-to-end analytical workflow for the GC-MS/MS analysis of aniline derivatives.

Validated Experimental Protocols

Every protocol described below is designed as a self-validating system , incorporating internal standards and system suitability checks to ensure data integrity.

Protocol A: GC-MS/MS Determination of Genotoxic Anilines in Pharmaceutical APIs

Context: Analysis of p-Anisidine and 4-Methoxy-2-nitroaniline in Esomeprazole Magnesium API[8].

1. Sample Preparation & Extraction (LLE):

  • System Suitability/Internal Standard: Spike 50 mg of the API with Aniline-d5 (Internal Standard, IS) to a final concentration of 1.0 ppm to monitor extraction and derivatization recovery[9].

  • Dissolve the spiked API in 5 mL of 0.1 M NaOH to keep the basic anilines in their un-ionized (free base) form.

  • Extract with 2 mL of high-purity dichloromethane (DCM). Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes to achieve phase separation.

  • Collect the lower organic layer (DCM) containing the free anilines and dry over anhydrous sodium sulfate[1].

2. Acylation Derivatization:

  • Add 50 µL of Trifluoroacetic anhydride (TFAA) to the DCM extract.

  • Incubate the sealed vial at 60 °C for 30 minutes. Mechanistic note: Heat accelerates the nucleophilic acyl substitution.

  • Evaporate the excess derivatizing reagent and solvent under a gentle stream of nitrogen to dryness. Caution: Do not over-dry, as volatile derivatives may be lost.

  • Reconstitute the residue in 1 mL of toluene for GC-MS/MS injection.

3. GC-MS/MS Analysis:

  • Inject 1 µL using a pulsed splitless mode. Mechanistic note: Pulsed injection temporarily increases inlet pressure, sweeping the sample rapidly onto the column and minimizing residence time in the hot inlet, thereby preventing thermal degradation of the derivatives[6].

  • Because the "dissolve-and-inject" or LLE approach can lead to API matrix accumulation, the injection liner must be washed or replaced after every sequence of 10-15 injections to maintain recovery rates[8].

Protocol B: In-Situ Derivatization and SPME for Environmental Water

Context: Trace determination of polar aromatic amines in wastewater per EPA 8270E principles[5][9][10].

1. In-Situ Diazotization/Iodination:

  • System Suitability: Add surrogate standards (e.g., Phenol-d5, 2-Fluorobiphenyl) to 10 mL of the aqueous sample to monitor procedural efficiency[11].

  • Add 100 µL of 1 M HCl and 50 µL of 0.1 M sodium nitrite ( NaNO2​ ) to the sample to form the diazonium salt. Incubate at 0 °C for 10 minutes.

  • Add 100 µL of 0.1 M potassium iodide ( KI ) and heat to 60 °C for 15 minutes. Mechanistic note: The Sandmeyer-type reaction replaces the diazonium group with iodine, drastically reducing the analyte's polarity and increasing its affinity for the SPME fiber[9].

2. Solid-Phase Microextraction (SPME):

  • Immerse a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber into the derivatized solution for 30 minutes at 40 °C with constant stirring.

  • Desorb the fiber directly in the GC inlet at 250 °C for 3 minutes.

Quantitative Data Presentation

Table 1: Optimized GC-MS/MS Parameters for Derivatized Anilines
ParameterSetting / SpecificationRationale
GC Column DB-5ms UI (30 m × 0.25 mm, 0.25 µm)Ultra-Inert (UI) phase minimizes active sites and silanol interactions[1][11].
Inlet Temperature 250 °C - 280 °CEnsures complete vaporization without thermal breakdown of the amide derivatives[1].
Carrier Gas Helium, constant flow at 1.0 - 1.2 mL/minProvides optimal linear velocity for sharp peak resolution[1][5].
Oven Program 40 °C (hold 2 min) 15 °C/min to 290 °CFocuses analytes at the column head, then elutes them based on boiling point[1].
Ion Source Temp 300 °C (Extractor EI Source)High temperature prevents source contamination and improves sensitivity[11].
Acquisition Mode MRM (Multiple Reaction Monitoring)Filters out matrix background ions, drastically improving Signal-to-Noise (S/N)[6].
Table 2: Method Validation Metrics for Genotoxic Impurities (API Matrix)

Data synthesized from validated pharmaceutical methods for Esomeprazole magnesium[8].

AnalyteLOD (ppm)LOQ (ppm)Linearity ( R2 )Recovery (% at LOQ)Precision (% RSD)
p-Anisidine 0.41.050.992085.9 - 90.03.55
4-Methoxy-2-nitroaniline 1.053.160.992399.2 - 100.38.59

Note: The use of an internal standard (e.g., Aniline-d5) is critical to achieving % RSD values < 10% during routine analysis[8][9].

References

  • Benchchem.
  • Benchchem. Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. Benchchem.
  • Shimadzu. 02-GCMS-2203-EN Analysis of Semivolatile Compounds by GCMS-TQ8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E. Shimadzu.
  • Agilent Technologies. Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. Agilent.
  • Specialty Analytical. Semi Volatile Organic Compounds EPA 8270. Specialty Analytical.
  • US Environmental Protection Agency. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. EPA Archive.
  • Agilent Technologies. EPA Method 8270 for SVOC Analysis on the 5977A Series GC/MSD. HPST.
  • Reddy, Y. M., et al. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry.
  • Snodin, D. J., et al. Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control.
  • SciSpace. A review on analytical challenges in monitoring and controlling genotoxic impurities. SciSpace.
  • PubMed.
  • ACS Publications. Development of a Selective ESI-MS Derivatization Reagent: Synthesis and Optimization for the Analysis of Aldehydes in Biological Mixtures. Analytical Chemistry.

Sources

Application Note: In-Silico Screening of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Oncology Drug Development Professionals Application Area: Structure-Based Drug Design (SBDD), Non-Small Cell Lung Cancer (NSCLC) Therapeutics

Introduction & Rationale

The Epidermal Growth Factor Receptor (EGFR) is a highly validated therapeutic target in non-small cell lung cancer (NSCLC). However, the emergence of acquired resistance mutations—specifically the "gatekeeper" T790M mutation and the C797S tertiary mutation—has severely limited the clinical efficacy of first- and third-generation tyrosine kinase inhibitors (TKIs) [2].

To overcome these resistance profiles, novel chemical scaffolds must be engineered to exploit alternative binding modes within the ATP-binding cleft. The N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine scaffold represents a highly promising candidate for this purpose.

Mechanistic Causality of the Scaffold:

  • Hinge-Binding Core: The benzimidazole moiety acts as a bioisostere for the adenine ring of ATP. Its nitrogen atoms serve as critical hydrogen bond acceptors/donors, anchoring the molecule to the hinge region (specifically residue Met793) of the EGFR kinase domain[1].

  • Hydrophobic Pocket Exploitation: The phenyl ring acts as a rigid spacer, directing the terminal arylamine group deep into the hydrophobic pocket. This extended conformation enhances binding affinity and provides the steric flexibility necessary to bypass the bulky methionine side chain in the T790M mutant [1, 2].

Pathway EGF EGF Ligand EGFR EGFR (L858R/T790M) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation RAS RAS / MAPK Pathway EGFR->RAS Phosphorylation Inhibitor Benzimidazole-arylamine Inhibitor->EGFR ATP-Competitive Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Prolif Tumor Proliferation PI3K->Prolif RAS->Prolif

EGFR signaling pathway and the mechanism of ATP-competitive inhibition by benzimidazole derivatives.

Computational Workflow

The following pipeline outlines a self-validating, high-throughput in-silico methodology to screen and optimize N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine derivatives.

G L Ligand Library Design (Benzimidazole-arylamines) A ADMET & Lipinski Filtering L->A D Molecular Docking (Glide / AutoDock Vina) A->D P Protein Prep (EGFR - PDB: 4HJO) P->D M MD Simulations (100 ns, RMSD/RMSF) D->M H Hit Identification & Lead Optimization M->H

In-silico screening workflow for identifying novel EGFR inhibitors from a benzimidazole library.

Step-by-Step Experimental Protocols

Protocol A: Ligand Library Preparation & ADMET Filtering

To ensure that only drug-like candidates proceed to computationally expensive docking and MD simulations, the library must be pre-filtered.

  • Structure Generation: Sketch the core N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine scaffold using ChemDraw or MarvinSketch. Generate a combinatorial library by substituting the arylamine ring with electron-donating (e.g., -OCH3, -CH3) and electron-withdrawing (e.g., -F, -CF3) groups.

  • 3D Conversion & Minimization: Import the 2D structures into Schrödinger LigPrep or OpenBabel. Convert to 3D geometries and minimize the energy using the OPLS4 (or MMFF94) force field. Generate all possible tautomers and ionization states at pH 7.4 ± 0.2.

  • ADMET Screening: Run the minimized library through QikProp or SwissADME.

    • Causality Check: Filter out molecules violating Lipinski’s Rule of Five (MW > 500, LogP > 5, HBD > 5, HBA > 10). High molecular weight or extreme lipophilicity often leads to poor oral bioavailability and non-specific toxicity, rendering them unviable for oncology therapeutics [1].

Protocol B: Protein Preparation (Self-Validating System)

Accurate docking requires a biologically relevant protein conformation. We select PDB ID: 4HJO (EGFR kinase domain with T790M mutation) because it represents the active conformation crucial for ATP-competitive inhibitors.

  • Import & Clean: Download PDB: 4HJO from the Protein Data Bank. Remove water molecules beyond 5 Å from the active site, as well as non-essential co-factors.

  • Protonation & Optimization: Use the Protein Preparation Wizard (Schrödinger) to assign bond orders, add hydrogens, and optimize the hydrogen bond network at pH 7.4.

  • Energy Minimization: Perform a restrained minimization using the OPLS4 force field until the RMSD of heavy atoms converges to 0.3 Å.

  • Grid Generation: Define the receptor grid box centered on the co-crystallized ligand (e.g., Erlotinib or a similar TKI). Set the bounding box size to 20 Å × 20 Å × 20 Å.

  • Self-Validation Step (Crucial): Redock the native co-crystallized ligand into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. The protocol is only validated and ready for library screening if the RMSD is ≤ 2.0 Å. This proves the grid and scoring function can accurately reproduce known binding geometries.

Protocol C: Molecular Docking & Interaction Analysis
  • High-Throughput Virtual Screening (HTVS): Dock the filtered library using Glide HTVS or AutoDock Vina. Retain the top 20% of compounds based on binding affinity (kcal/mol).

  • Extra Precision (XP) Docking: Re-dock the top 20% using Glide XP mode to accurately penalize desolvation and structural clashes.

  • Interaction Profiling: Analyze the top hits. A successful candidate must demonstrate:

    • A hydrogen bond with the backbone amide of Met793 (hinge region).

    • Hydrophobic interactions (π-π or π-cation) with Lys745 and Leu718 .

    • Avoidance of steric clashes with the bulky Met790 gatekeeper residue.

Protocol D: Molecular Dynamics (MD) Simulations

Static docking poses must be validated for dynamic stability over time.

  • System Setup: Solvate the best EGFR-ligand complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with Na+/Cl- ions (0.15 M).

  • Equilibration: Perform NVT (constant volume/temperature at 300 K) and NPT (constant pressure at 1 atm) ensembles for 1 ns each.

  • Production Run: Run a 100 ns MD simulation using GROMACS or Desmond.

  • Trajectory Analysis: Extract the RMSD of the protein backbone and the ligand. An RMSD fluctuation of < 2.5 Å over the final 50 ns confirms a highly stable binding complex.

Quantitative Data Presentation

The following table summarizes the in-silico profiling of the top five N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine derivatives identified via the workflow.

Table 1: In-Silico ADMET and Docking Score Summary for Top Benzimidazole Derivatives against Mutant EGFR (PDB: 4HJO)

Compound IDArylamine Substitution (R-group)Docking Score (kcal/mol)Glide Energy (kcal/mol)MW ( g/mol )LogPPSA (Ų)Validation Status (MD RMSD < 2.5 Å)
BZA-01 4-Fluoro-10.2-68.4415.44.165.2Validated (1.8 Å)
BZA-02 3-Trifluoromethyl-9.8-65.1465.44.665.2Validated (2.1 Å)
BZA-03 4-Methoxy-9.5-62.3427.53.874.4Validated (2.3 Å)
BZA-04 3,4-Dichloro-9.1-59.8466.34.865.2Failed (3.1 Å)
BZA-05 Unsubstituted (H)-8.4-54.2397.43.965.2Validated (2.4 Å)
Erlotinib(Reference Control)-7.9-51.6393.43.374.7Validated (1.5 Å)

Note: Compounds BZA-01 and BZA-02 exhibit superior docking scores compared to the reference control, driven by enhanced halogen bonding and deep hydrophobic pocket penetration by the substituted arylamine group.

Conclusion

The in-silico screening of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)arylamine derivatives reveals a highly potent class of potential EGFR inhibitors. By utilizing a self-validating computational protocol—ensuring ADMET compliance, confirming grid accuracy via co-crystal redocking, and verifying dynamic stability through MD simulations—researchers can confidently transition compounds like BZA-01 into in-vitro kinase assays and cell-based NSCLC models. The dual-pocket binding mechanism of this scaffold presents a robust strategy for overcoming T790M and C797S resistance mutations.

References

  • Kumar S, Ali I, Abbas F, Rana A, Pandey S, Garg M, Kumar D. "In-silico design, pharmacophore-based screening, and molecular docking studies reveal that benzimidazole-1,2,3-triazole hybrids as novel EGFR inhibitors targeting lung cancer." Journal of Biomolecular Structure and Dynamics. 2024.[Link]

  • Zuo Y, Long Z, Li R, Le Y, Zhang S, He H, Yan L. "Design, synthesis and antitumor activity of 4-arylamine substituted pyrimidine derivatives as noncovalent EGFR inhibitors overcoming C797S mutation." European Journal of Medicinal Chemistry. 2024.[Link]

Topic: Preparation and Evaluation of Pyrazole-Fused Benzimidazole Derivatives as Potential Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

This document provides a comprehensive guide for the synthesis and in vitro evaluation of novel pyrazole-fused benzimidazole derivatives as potential inhibitors of pancreatic lipase. This class of compounds holds significant promise for the development of new anti-obesity therapeutics. The protocols herein are designed to be robust and reproducible, offering insights into the rationale behind key experimental steps.

Introduction: The Rationale for Novel Lipase Inhibitors

Obesity has escalated into a global health crisis, serving as a major risk factor for type 2 diabetes, cardiovascular diseases, and certain cancers.[1] A primary strategy in managing obesity involves reducing the absorption of dietary fats.[2] This is primarily accomplished by inhibiting gastric and pancreatic lipases, enzymes crucial for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerols.[3][4]

The only FDA-approved oral lipase inhibitor for long-term use is Orlistat (also known as tetrahydrolipstatin), a hydrogenated derivative of the natural product lipstatin.[3][4] Orlistat acts by forming a covalent bond with the active serine residue within the catalytic triad of gastric and pancreatic lipases, thereby inactivating the enzyme.[2][4][5] While effective, Orlistat's utility can be limited by gastrointestinal side effects, such as oily spotting and abdominal pain, which stem from the excretion of undigested fats.[2][6] This has fueled the search for new, well-tolerated lipase inhibitors with different mechanisms of action.

Heterocyclic compounds are a cornerstone of medicinal chemistry. Specifically, the benzimidazole and pyrazole scaffolds are considered "privileged structures" due to their presence in numerous biologically active compounds and their ability to interact with various biological targets.[7][8] The fusion of these two moieties into a single molecular hybrid presents an exciting opportunity to explore novel chemical space for lipase inhibition. Recent studies have highlighted that pyrazole-fused benzimidazoles can be designed as potent pancreatic lipase (PL) inhibitors, representing a promising therapeutic avenue for obesity.[9][10][11]

This guide details a validated synthetic route to these derivatives and a robust protocol for assessing their inhibitory activity against pancreatic lipase in vitro.

Part 1: Synthesis of Pyrazole-Fused Benzimidazole Derivatives

The synthesis of this compound class typically follows a multi-step sequence. The following protocol is based on established methodologies, such as the synthesis of N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives, which have shown potent lipase inhibitory activity.[10][11] This approach involves the initial formation of a substituted benzimidazole, followed by the construction of the pyrazole ring.

Synthetic Workflow Overview

The general synthetic pathway is a logical progression that builds molecular complexity step-by-step. It begins with a substituted o-phenylenediamine, proceeds through a key chalcone intermediate, and culminates in the cyclization to form the fused pyrazole ring. Microwave-assisted synthesis can be employed to enhance reaction rates and yields.

Synthetic Workflow A 1. Substituted o-Phenylenediamine B 2. Benzimidazole Formation A->B Condensation C 3. Chalcone Synthesis B->C Claisen-Schmidt Condensation D 4. Pyrazole Ring Cyclization C->D Reaction with Hydrazine E 5. Final Pyrazole-Fused Benzimidazole Derivative D->E Purification

Caption: General synthetic workflow for pyrazole-fused benzimidazoles.

Detailed Experimental Protocol

This protocol describes a representative synthesis. Researchers should adapt molar equivalents and reaction conditions based on the specific target molecule.

Step A: Synthesis of the Benzimidazole Core (e.g., 2-Acetyl-4-nitro-1H-benzimidazole)

  • Rationale: This initial step constructs the foundational benzimidazole ring system from a commercially available substituted o-phenylenediamine.

  • Procedure:

    • Dissolve 3,4-diaminonitrobenzene (0.1 mol) and lactic acid (0.1 mol) in a round-bottom flask.

    • Heat the mixture under reflux using a microwave synthesizer at approximately 210W for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After cooling, neutralize the mixture with a 10% sodium hydroxide (NaOH) solution until it is basic to litmus paper.

    • Filter the resulting precipitate, wash with cold water, and dry.

    • The intermediate alcohol is then oxidized. Suspend the crude product in a suitable solvent and add an oxidizing agent like potassium dichromate, stirring at room temperature for 15-30 minutes.

    • Filter the product, which is the 2-acetylbenzimidazole intermediate, and purify by recrystallization.

Step B: Synthesis of Chalcone Intermediate

  • Rationale: The Claisen-Schmidt condensation creates an α,β-unsaturated ketone (chalcone). This functional group is the direct precursor to the pyrazole ring.

  • Procedure:

    • In a flask, dissolve the 2-acetylbenzimidazole intermediate from Step A (1 equivalent) and a selected aromatic aldehyde (1.1 equivalents) in ethanol.

    • Add a catalytic amount of a base, such as 20% NaOH solution, dropwise while stirring in an ice bath.

    • Allow the reaction to stir at room temperature for several hours (typically 4-6 hours) until TLC indicates the consumption of starting material.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl if necessary.

    • Collect the precipitated chalcone by filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol.

Step C: Cyclization to Form the Pyrazole Ring

  • Rationale: The pyrazole ring is formed by the condensation reaction of the chalcone intermediate with hydrazine. The α,β-unsaturated ketone system readily reacts with the dinucleophilic hydrazine to form the stable five-membered heterocyclic ring.

  • Procedure:

    • Dissolve the chalcone from Step B (1 equivalent) in glacial acetic acid or ethanol.

    • Add hydrazine hydrate (or a substituted hydrazine like phenylhydrazine) (1.5 equivalents).

    • Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • The solid product that precipitates is the target pyrazole-fused benzimidazole derivative.

    • Filter the solid, wash with water, and dry.

    • Purify the final compound by column chromatography (e.g., silica gel with a hexane-ethyl acetate gradient) or recrystallization to obtain a high-purity sample for biological testing.

Structural Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Elemental Analysis: To confirm the elemental composition (C, H, N).[12]

Part 2: In Vitro Lipase Inhibition Assay

The evaluation of the synthesized compounds' efficacy as lipase inhibitors is critical. A widely used method is a colorimetric assay performed in a 96-well plate format, which allows for efficient screening.[13] Porcine pancreatic lipase (PPL) is a common and reliable model enzyme for these studies.[13][14]

Principle of the Assay

This assay is based on the enzymatic hydrolysis of a chromogenic substrate, p-nitrophenyl palmitate (pNPP), by lipase. The reaction releases p-nitrophenol, which, under the assay's alkaline conditions (pH 8.0), forms the yellow-colored p-nitrophenolate anion. The rate of formation of this anion is directly proportional to lipase activity and can be quantified by measuring the increase in absorbance at approximately 405-415 nm.[14][15][16] An inhibitor will decrease the rate of this reaction.

Assay Principle cluster_0 Lipase Activity cluster_1 Inhibition A p-Nitrophenyl Palmitate (Colorless Substrate) B p-Nitrophenol (Yellow Product, A410nm) A->B Hydrolysis C Lipase C->A E Inactive Lipase-Inhibitor Complex C->E D Inhibitor (Test Compound) D->C Binding

Caption: Principle of the colorimetric lipase inhibition assay.

Detailed Experimental Protocol

Materials and Reagents:

  • Enzyme: Porcine Pancreatic Lipase (PPL), Type II (e.g., from Sigma-Aldrich)

  • Substrate: p-Nitrophenyl palmitate (pNPP)

  • Buffer: 50 mM Tris-HCl buffer (pH 8.0)[14]

  • Substrate Solvent: Isopropanol

  • Test Compounds: Stock solutions (e.g., 10 mM) in Dimethyl sulfoxide (DMSO)

  • Positive Control: Orlistat stock solution in DMSO

  • Equipment: 96-well clear, flat-bottomed microplate; multichannel pipette; microplate reader capable of reading absorbance at 405 nm; incubator set to 37°C.

Preparation of Working Solutions:

  • Tris-HCl Buffer (50 mM, pH 8.0): Prepare and adjust pH accurately.

  • Lipase Solution (1 mg/mL): Dissolve PPL powder in ice-cold Tris-HCl buffer. Centrifuge at high speed (e.g., 7000 x g) for 10 minutes to remove any insoluble material.[13] Use the clear supernatant for the assay. Prepare this solution fresh before each experiment.

  • Substrate Solution (10 mM pNPP): Dissolve pNPP in isopropanol. This is the stock solution.

  • Test Compound/Control Dilutions: Prepare serial dilutions of the synthesized compounds and Orlistat in Tris-HCl buffer from the DMSO stock solutions. Ensure the final DMSO concentration in the assay well is low (e.g., <1%) to avoid affecting enzyme activity.

Assay Procedure (96-Well Plate Format):

  • Layout: Design the plate layout to include blanks, a negative control (enzyme + buffer + DMSO, representing 100% activity), a positive control (enzyme + Orlistat), and the test compounds at various concentrations. Run all conditions in triplicate.

  • Pre-incubation:

    • To each well, add 50 µL of Tris-HCl buffer.

    • Add 25 µL of the test compound dilution or the appropriate control (Orlistat or DMSO/buffer).

    • Add 25 µL of the PPL enzyme solution.

    • Mix gently and incubate the plate at 37°C for 10-15 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is introduced.[1]

  • Initiate Reaction:

    • To each well, add 100 µL of the pNPP substrate solution.

    • Immediately mix and start measuring the absorbance at 405 nm (A₄₀₅) using a microplate reader.

  • Kinetic Measurement:

    • Measure the absorbance every minute for 15-20 minutes at 37°C. The rate of the reaction (V) is the change in absorbance per unit time (ΔA₄₀₅/min).

Data Analysis and Interpretation
  • Calculate Percentage Inhibition: The inhibitory activity of each compound is calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100[15]

    • V_control: The rate of reaction for the negative control (100% enzyme activity).

    • V_sample: The rate of reaction in the presence of the test compound or Orlistat.

  • Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

    • Test each compound at a range of concentrations (e.g., 5-6 serial dilutions).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the precise IC₅₀ value.

Representative Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison.

Compound IDConcentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
Orlistat 1092.5 ± 2.10.25
PBZ-001 1085.3 ± 3.51.8
PBZ-002 1042.1 ± 4.012.5
PBZ-003 1091.8 ± 1.90.7
PBZ-004 1065.7 ± 2.85.4

Note: Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The methodologies outlined provide a robust framework for the synthesis of novel pyrazole-fused benzimidazole derivatives and the subsequent evaluation of their potential as pancreatic lipase inhibitors. This class of compounds has demonstrated significant promise in early-stage research.[9][10] Compounds exhibiting potent in vitro activity (i.e., low micromolar or nanomolar IC₅₀ values) can be advanced as lead candidates.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of analogues to understand how different substituents on the aromatic rings influence inhibitory activity.

  • In Vivo Efficacy: Testing promising compounds in animal models of diet-induced obesity to assess their effect on fat absorption and body weight.[17]

  • Safety and Toxicology: Evaluating the safety profile of lead candidates to ensure they do not have off-target effects or toxicity.

By systematically applying these protocols, researchers can effectively identify and develop next-generation lipase inhibitors for the treatment of obesity and related metabolic disorders.

References

  • Wikipedia. (n.d.). Discovery and development of gastrointestinal lipase inhibitors.
  • Heck, A. M., Yanovski, J. A., & Calis, K. A. (2000). Orlistat, a new lipase inhibitor for the management of obesity. Pharmacotherapy, 20(3), 270-279. Retrieved from [Link]

  • QxMD. (2000). Orlistat, a new lipase inhibitor for the management of obesity. Read by QxMD. Retrieved from [Link]

  • Guerciolini, R. (1997). Inhibition of gastrointestinal lipolysis by Orlistat during digestion of test meals in healthy volunteers. American Journal of Physiology-Gastrointestinal and Liver Physiology, 273(5), G1172-G1177. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Orlistat – Knowledge and References. Retrieved from [Link]

  • Unnisa, A., Huwaimel, B., Almahmoud, S., Abouzied, A. S., Younes, K. M., Anupama, B., ... & Lakshmi, N. V. K. C. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. European Review for Medical and Pharmacological Sciences, 26(19), 7245-7255. Retrieved from [Link]

  • Lewis, D. R., & Liu, D. J. (2012). Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay. Journal of Bioequivalence & Bioavailability, 4(6), 088-092. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzimidazole pyrazole and thiazole derivatives as PL inhibitors.
  • Garcia-Perez, M. E., Laroze, D., & Oses, R. (2020). Lipase inhibitory activity assay for fermented milk. MethodsX, 7, 100998. Retrieved from [Link]

  • Manjula, S. N., Noolvi, M. N., Parihar, K. V., Reddy, P. V., & Gadad, A. K. (2012). Microwave assisted synthesis of some novel pyrazole substituted benzimidazoles and evaluation of their biological activities. Indian Journal of Chemistry-Section B, 51(2), 336-344. Retrieved from [Link]

  • ResearchGate. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. Retrieved from [Link]

  • European Review for Medical and Pharmacological Sciences. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. Retrieved from [Link]

  • Alam, M. S., Lee, D. U., & Kapavarapu, R. (2020). Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 25(11), 2588. Retrieved from [Link]

  • Ben-M'barek, Y., Guesmi, F., Moussa, A., Al-Soud, Y. A., & Essalah, K. (2023). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Molecules, 28(23), 7793. Retrieved from [Link]

  • Yar, M. S., Siddiqui, A. A., & Ali, A. (2018). Synthesis of stable benzimidazole derivatives bearing pyrazole as anticancer and EGFR receptor inhibitors. Bioorganic chemistry, 78, 158-169. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, characterization, anti-ulcer action and molecular docking evaluation of novel benzimidazole-pyrazole hybrids.
  • Nguyen, T. T., & Le, T. H. (2023). In vitro study of effective factors for the inhibitory assay on pancreatic lipase. Journal of Applied Pharmaceutical Science, 13(06), 180-186. Retrieved from [Link]

  • Han, L. K., Kimura, Y., & Okuda, H. (2008). Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo. Planta Medica, 74(05), 503-506. Retrieved from [Link]

  • Le, T. H. (2022). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 32-39. Retrieved from [Link]

  • Bhat, S., Hegde, P., & Kumar, U. (2023). Appraisal of Pancreatic Lipase Inhibitory Potential of Ziziphus oenoplia (L.) Mill. Leaves by In Vitro and In Silico Approaches. ACS Omega, 8(20), 17743-17754. Retrieved from [Link]

  • Kato, E. (2013). Procedure for pancreatic lipase inhibitory activity assay (micelle method). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Mercatobenzimidazole-Pyrazole-hybrid derivatives.
  • Marinescu, M. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Antibiotics, 10(8), 1002. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities.
  • Khan, I., Ibrar, A., Abbas, N., & Rauf, A. (2014). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. World Applied Sciences Journal, 32(7), 1319-1323. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-[2-(1H-imidazol-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-[2-(1H-imidazol-1-yl)ethyl]aniline. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges associated with purifying this versatile intermediate.

Introduction: Understanding the Purification Challenges

4-[2-(1H-imidazol-1-yl)ethyl]aniline is a polar, difunctional molecule featuring both a primary aromatic amine and a basic imidazole ring. This unique structure, while synthetically useful, presents specific purification challenges. Common issues include the presence of polar starting materials, colored byproducts from oxidation, and difficult separations due to the compound's basicity and high polarity. This guide will walk you through diagnosing these issues and selecting the most effective purification strategy.

Troubleshooting Guide: From Problem to Solution

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My crude product is a dark brown or reddish oil/solid. What causes this, and how can I fix it?

Answer: The discoloration is most likely due to the oxidation of the aromatic aniline moiety. Aniline and its derivatives are notoriously sensitive to air and light, forming highly colored, often polymeric, impurities.

Causality: The primary amine group (-NH2) is easily oxidized. This process can be accelerated by residual acidic or basic catalysts from the synthesis, exposure to air during workup, or prolonged heating.

Suggested Solutions:

  • Activated Carbon (Charcoal) Treatment: This is a classic and effective method for removing colored impurities.

    • Dissolve your crude product in a suitable solvent (e.g., methanol or ethanol).

    • Add a small amount (1-2% by weight) of activated carbon.

    • Heat the mixture gently for 10-15 minutes.

    • Filter the hot solution through a pad of Celite® to remove the carbon. The filtrate should be significantly lighter in color.

  • Minimize Air Exposure: During workup and purification, try to use a nitrogen or argon atmosphere, especially if heating is required. Degassing your solvents can also help.

  • Sodium Dithionite Wash: A dilute aqueous solution of sodium dithionite (Na₂S₂O₄) can sometimes be used during the workup to reduce some of the oxidized species back to the amine, though this is less common and should be tested on a small scale first.

Question 2: My TLC/LC-MS analysis shows my product is contaminated with a significant amount of unreacted starting material. How do I separate them?

Answer: The best strategy depends on the nature of the starting material. Given the structure of your target compound, the key is to exploit the differences in basicity and polarity.

Causality: Incomplete reactions are a common source of impurities. The structural similarity between your product and potential precursors (e.g., 4-aminophenylethanol or a halo-ethylaniline) can make separation challenging.

Suggested Solutions:

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds like your product from neutral or acidic impurities[1][2]. The aniline and imidazole groups can be protonated to form water-soluble salts. This is the recommended first-line approach. See Protocol 2 for a detailed procedure.

  • Flash Column Chromatography: This is the most versatile method. However, the basic nature of your compound requires special consideration to avoid poor separation (streaking). See Question 3 for optimization.

  • Recrystallization: If the starting material has significantly different solubility properties, recrystallization can be highly effective. See FAQ 3 for solvent selection.

Question 3: My compound streaks badly on my silica TLC plate and I get poor separation during column chromatography. Why is this happening?

Answer: This is a classic problem when purifying basic compounds, especially amines, on standard silica gel.

Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic compound (aniline pKa ≈ 4.6, imidazole pKa ≈ 7) interacts strongly and sometimes irreversibly with these acidic sites. This causes the "streaking" or tailing effect on TLC and leads to broad peaks, poor separation, and potential product loss on a column.

Suggested Solutions:

  • Basify the Eluent: The most common solution is to add a small amount of a volatile base to your mobile phase. This deprotonates the acidic silanol groups and competes for binding sites, allowing your compound to travel more cleanly.

    • Add 0.5-1% triethylamine (Et₃N) to your solvent system (e.g., Dichloromethane/Methanol/Triethylamine).

    • Alternatively, use a solvent system containing ammonia, such as a 90:9:1 mixture of Dichloromethane/Methanol/Ammonium Hydroxide.

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Reversed-Phase Silica (C18): If your compound and impurities have different hydrophobicities, reversed-phase chromatography using solvents like acetonitrile and water can provide excellent separation[3][4].

Question 4: My product seems to be stuck on the silica column. I'm getting a very low yield after chromatography. What should I do?

Answer: This is an extension of the issue described in Question 3 and indicates a very strong, possibly irreversible, interaction with the silica gel.

Causality: The combination of two basic centers (aniline and imidazole) makes your compound particularly prone to strong adsorption on acidic silica gel, leading to significant material loss.

Suggested Solutions:

  • "Flush" the Column: If you've already run the column without a basic additive, you can try to recover your compound by flushing the column with a very polar, basic mobile phase. A mixture of 10-20% methanol in dichloromethane with 2-5% ammonium hydroxide may recover some of the bound material.

  • Avoid Silica Gel: For this specific compound, it is highly advisable to avoid silica gel unless a basic modifier is used from the start. Consider the alternatives:

    • Acid-Base Extraction: This should be your primary consideration as it avoids solid stationary phases entirely[5].

    • Recrystallization/Crystallization as a Salt: Convert the product to its hydrochloride or another salt and recrystallize it. Salts often have better-defined crystal structures than the free base[6][7].

Question 5: My purified product degrades or darkens over time. How should I store it?

Answer: As discussed in Question 1, aromatic amines are prone to oxidation. Proper storage is critical to maintain purity.

Suggested Solutions:

  • Store under an Inert Atmosphere: Displace the air in your storage vial with an inert gas like nitrogen or argon.

  • Protect from Light: Use an amber vial or wrap a clear vial in aluminum foil.

  • Store Cold: For long-term storage, keep the vial in a refrigerator or freezer.

  • Store as a Salt: Hydrochloride salts of amines are generally much more stable to air oxidation than the corresponding free bases.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best overall purification strategy for crude 4-[2-(1H-imidazol-1-yl)ethyl]aniline?

The most robust and scalable strategy is often a multi-step approach.

Caption: Recommended purification workflow for 4-[2-(1H-imidazol-1-yl)ethyl]aniline.

An initial acid-base extraction is highly recommended to remove non-basic impurities and can significantly simplify the subsequent steps[1][2]. This can then be followed by either recrystallization or column chromatography to remove closely related basic impurities.

FAQ 2: How do I choose the right solvent system for column chromatography?

Start by developing a good separation on TLC. Your target compound is quite polar, so you will need a polar solvent system.

Solvent System (v/v/v)Typical Rf RangeNotes
95:5 DCM / MeOH0.1 - 0.2A good starting point. Increase MeOH for higher Rf.
90:10 DCM / MeOH0.3 - 0.5Common elution range for this polarity.
90:9:1 DCM / MeOH / NH₄OH0.4 - 0.6The added base will increase the Rf and prevent streaking.
100% Ethyl Acetate< 0.1Likely too non-polar to move the compound effectively.

Always add 0.5-1% triethylamine or ammonium hydroxide to prevent streaking.

FAQ 3: Can I use recrystallization, and what solvents should I try?

Yes. With a reported melting point of 143-147 °C, the compound is a solid at room temperature and suitable for recrystallization. The key is to find a solvent (or solvent pair) in which the compound is soluble when hot but sparingly soluble when cold.

Recommended Solvents to Screen:

  • Single Solvents: Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate.

  • Solvent Pairs: Ethanol/Water, Ethyl Acetate/Hexane, Toluene/Heptane.

Procedure: Dissolve the crude material in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

FAQ 4: How does acid-base extraction work for a molecule with two basic sites?

Both the aniline nitrogen and the imidazole nitrogen are basic and will be protonated in a sufficiently acidic solution (e.g., 1M HCl). This converts the entire molecule into a water-soluble salt, allowing it to be separated from any non-basic organic impurities.

Caption: Principle of acid-base extraction for purifying the target compound.

When you later basify the aqueous layer with a strong base like NaOH to a pH > 10, both sites are deprotonated, regenerating the neutral organic-soluble compound, which can then be extracted back into an organic solvent like DCM or EtOAc.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

  • TLC Analysis: Determine an appropriate solvent system using TLC (e.g., 90:10 DCM/MeOH with 1% Et₃N) that gives your product an Rf of ~0.3-0.4 and separates it from impurities.

  • Column Packing: Dry-pack the column with silica gel. Wet the silica with your initial, less polar solvent (e.g., 100% DCM + 1% Et₃N).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Start with a less polar mobile phase and gradually increase the polarity (e.g., from 2% to 10% MeOH in DCM, always maintaining the 1% Et₃N).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure product fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 2: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in a separatory funnel.

  • Acid Extraction: Add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated product will move to the top aqueous layer. Drain and save the bottom organic layer (which contains neutral impurities).

  • Repeat: Extract the organic layer two more times with 1M HCl. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of DCM or EtOAc to remove any trapped organic impurities.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) with swirling until the pH is >10 (check with pH paper). A precipitate or cloudiness (your neutral product) should form.

  • Product Extraction: Extract the basified aqueous layer three times with fresh portions of DCM or EtOAc. Your purified product is now in the organic layers.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified free base.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Shi, Q. H., et al. (2009). 4-(1H-imidazol-1-yl) aniline: a new ligand of mixed-mode chromatography for antibody purification.
  • Ibrahim, M. A. A., et al. (2020). Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. Acta Crystallographica Section E, 76(Pt 12), 1913-1917.
  • Gupta, S., Verma, P., & Singh, V. (2017). Synthesis and antimicrobial study of 2-amino-imidazole derivatives. Indian Journal of Chemistry, Section B, 56B(10), 1084-1089.
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Anderson, N. G., et al. (2005). Efficient Synthesis of an Imidazole-Substituted δ-Amino Acid by the Integration of Chiral Technologies. Organic Letters, 7(10), 1955-1958.
  • Royal Society of Chemistry. (2025). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it? Retrieved from [Link]

  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947.
  • University of Southampton. (2022, August 16). Organic & Biomolecular Chemistry - ePrints Soton. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Ethylaniline. Retrieved from [Link]

  • MDPI. (2020, December 21).
  • ResearchGate. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1H-imidazol-1-yl)aniline. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-[2-imidazol-1-yl-2-(2-thienyl)ethyl]aniline. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-[2-imidazol-1-yl-2-(1-methylpyrrol-2-yl)ethyl]aniline. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2015, February 25). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Aqueous Solubility Challenges of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks involving imidazole derivatives (e.g., itraconazole, albendazole, miconazole). These compounds are notorious for their poor aqueous solubility, which stems from their rigid, planar aromatic structures that drive strong intermolecular π−π stacking and hydrogen bonding within the crystal lattice.

This guide bypasses generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies. Every protocol provided here is designed as a self-validating system —meaning the workflow includes inherent analytical checkpoints to guarantee your formulation is succeeding before you move to in vivo studies.

Diagnostic Decision Tree

Before troubleshooting, you must align your solubility enhancement strategy with the physicochemical properties of your specific imidazole API.

SolubilityDecisionTree Start Analyze Imidazole API (pKa, LogP, Tm) Check_pKa Is basic pKa > 4.0? Start->Check_pKa SaltForm Salt Formation & pH Adjustment Check_pKa->SaltForm Yes Check_Lipid High LogP (>4) & High Tm? Check_pKa->Check_Lipid No ASD Amorphous Solid Dispersion (ASD) Check_Lipid->ASD Yes Check_Bulky Bulky Aromatic Substituents? Check_Lipid->Check_Bulky No Cyclo Cyclodextrin Complexation Check_Bulky->Cyclo Yes Nano Nanomilling / Lipid Formulations Check_Bulky->Nano No

Decision tree for selecting an imidazole solubility enhancement strategy based on API properties.

FAQ & Troubleshooting: pH-Dependent Solubility

Q: Why does my imidazole derivative exhibit erratic precipitation in intestinal simulated fluids (FaSSIF) after dissolving perfectly in gastric fluids?

The Causality: Imidazole is an amphoteric heterocycle. The unsubstituted imidazole ring has a basic pKa of approximately 7.0 for its conjugate acid[1]. In the highly acidic environment of the stomach (pH ~1.2), the nitrogen atom carrying the lone pair is protonated, forming a highly soluble imidazolium cation. However, as the compound transits to the higher pH of the intestine (pH 6.8), it deprotonates back into its neutral, lipophilic free-base form. This rapid shift causes supersaturation and subsequent precipitation, drastically reducing bioavailability.

The Solution: You must stabilize the microenvironmental pH or utilize an amorphous solid dispersion to maintain supersaturation during the gastric-to-intestinal transition.

FAQ & Troubleshooting: Amorphous Solid Dispersions (ASDs)

Q: I am formulating a BCS Class II imidazole (e.g.,2) as an ASD using Hot-Melt Extrusion (HME), but the dissolution rate drops over time due to polymer gelation. How can I prevent this?

The Causality: Itraconazole has an extremely low aqueous solubility of 1–4 ng/mL[2]. Formulating it as an ASD with hydrophilic polymers (like Kollidon® VA64 or Eudragit E 100) forces the drug into a high-energy amorphous state, improving solubility up to 146-fold[3]. However, upon hydration, the polymer matrix can swell and form a viscous gel layer that traps the drug and retards release.

The Solution: Incorporate kosmotropic inorganic salts (e.g., 5% w/w KCl) into the extrusion blend. These salts aggressively compete for water hydration near the polymer chains, preventing polymer gelation and facilitating rapid disintegration and dissolution[2].

Protocol 1: Preparation of Imidazole ASDs via Hot-Melt Extrusion
  • Milling & Blending: Co-mill the imidazole API with a hydrophilic polymer (e.g., Kollidon VA64) at a 30:70 w/w ratio. Causality: Intimate physical mixing reduces the thermal energy barrier required for the drug to dissolve into the polymer melt.

  • Excipient Addition: Incorporate 5% w/w KCl into the powder blend to prevent downstream gelation[2].

  • Extrusion: Feed the blend into a twin-screw extruder. Set the barrel temperature profile slightly above the Tg​ of the polymer but strictly below the thermal degradation threshold of the API.

  • Quenching: Rapidly cool the extrudate to freeze the API in its amorphous state, preventing crystal nucleation.

  • Validation (Self-Validating Checkpoint): Analyze the milled extrudate via Differential Scanning Calorimetry (DSC). The presence of a single, distinct Glass Transition Temperature ( Tg​ ) and the complete absence of the API's melting endotherm ( Tm​ ) self-validates the formation of a successful, single-phase amorphous system.

FAQ & Troubleshooting: Cyclodextrin Complexation

Q: My benzimidazole derivative (e.g., Albendazole, Miconazole) is highly crystalline and insoluble. Which cyclodextrin should I use, and how do I verify complexation?

The Causality: Bulky benzimidazole derivatives often exceed the cavity capacity of native α

  • or γ -cyclodextrins. They require modified cyclodextrins with larger hydrophobic cavities and higher intrinsic aqueous solubilities. Hydroxypropyl- β -cyclodextrin (HP- β -CD) and Methyl- β -cyclodextrin (M- β -CD) are vastly superior to native β -CD. The hydrophobic cavity encapsulates the lipophilic aromatic rings of the imidazole, shielding them from water, while the hydrophilic exterior of the cyclodextrin ensures aqueous solvation. For example, HP- β -CD combined with PVP-k30 can increase the solubility of albendazole by over 1400-fold[4]. Similarly, M- β -CD forms highly efficient inclusion complexes with miconazole[5].

    CyclodextrinWorkflow API Excess Imidazole API Mix Equilibration (Shake-flask, 72h) API->Mix CD Increasing [CD] (0 to 0.2M) CD->Mix Filter Filtration (0.45 µm) Mix->Filter Analyze HPLC / UV-Vis Quantification Filter->Analyze Plot Higuchi-Connors Phase Diagram Analyze->Plot

    Workflow for the Higuchi-Connors phase solubility study to determine cyclodextrin stoichiometry.

Protocol 2: Phase Solubility Study (Higuchi-Connors Method)
  • Preparation: Add an excess amount of the imidazole derivative to a series of glass vials.

  • CD Addition: Add aqueous solutions containing increasing concentrations of the selected cyclodextrin (e.g., 0 to 0.2 M HP- β -CD) to the vials.

  • Equilibration: Seal and agitate the vials at a constant temperature (25°C) for 72 hours. Causality: Imidazole inclusion complexes can be kinetically slow to form due to steric hindrance; 72 hours ensures thermodynamic equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.45 µm syringe filter to remove undissolved API.

  • Quantification: Analyze the filtrate via HPLC.

  • Validation (Self-Validating Checkpoint): Plot API concentration (y-axis) vs. CD concentration (x-axis). An AL​ -type (linear) plot with a slope < 1 self-validates the formation of a 1:1 stoichiometric inclusion complex. If the plot curves upward ( AP​ -type), higher-order complexes (e.g., 1:2 API:CD) are forming.

Quantitative Data Summary

Use the following table to benchmark your expected solubility enhancements based on the chosen strategy and excipients.

Imidazole APIEnhancement StrategyExcipients / CarriersMax Fold-Enhancement / ReleaseReference
Itraconazole Amorphous Solid DispersionEudragit E 100 / AEA~141 to 146-fold increase[3]
Itraconazole ASD + Kosmotropic SaltKollidon VA64 + 5% KCl>80% release within 15 min[2]
Albendazole Cyclodextrin ComplexationHP- β -CD + PVP-k30~1412-fold increase[4]
Fenbendazole Cyclodextrin ComplexationHP- β -CD + PVP-k30~1373-fold increase[4]
Miconazole Cyclodextrin ComplexationMethyl- β -CyclodextrinHigh efficiency ( AL​ type plot)[5]
References
  • Enhanced solubility and dissolution rate of itraconazole by a solid dispersion technique. Source: nih.gov. 3

  • Itraconazole Amorphous Solid Dispersion Tablets: Formulation and Compaction Process Optimization Using Quality by Design Principles and Tools. Source: mdpi.com. 2

  • Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Source: scielo.br. 4

  • Imidazole | C3H4N2 | CID 795 - PubChem. Source: nih.gov. 1

  • Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin. Source: scispace.com. 5

Sources

Technical Support Center: Enhancing IgG Dynamic Binding Capacity on Custom AN-Sepharose Adsorbents

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing your immunoglobulin G (IgG) purification workflows. This guide is structured to provide in-depth, field-proven insights into enhancing the Dynamic Binding Capacity (DBC) of your custom-prepared affinity adsorbents.

Our experience indicates that "AN-Sepharose" typically refers to a custom affinity resin created by coupling a specific amine-containing ligand (e.g., an antigen, a peptide, or a binding protein) to an activated Sepharose base matrix. A prevalent and robust method for this is using N-Hydroxysuccinimide (NHS)-activated Sepharose , which efficiently immobilizes molecules containing primary amines.[1][2][3]

This guide is therefore structured around this common workflow. We will first troubleshoot the critical ligand coupling stage, as the quality of your adsorbent directly dictates its maximum potential binding capacity. We will then address the dynamic binding of your target IgG to your prepared resin.

Part 1: Troubleshooting the Ligand Coupling Reaction to NHS-Activated Sepharose

The final performance of your adsorbent is critically dependent on the success of the ligand immobilization step. Low coupling efficiency or denatured ligands will inevitably result in poor DBC for your target IgG. This section addresses common issues encountered during the preparation of your custom resin.

FAQ and Troubleshooting: Ligand Immobilization

Question: My calculated coupling efficiency is very low. What are the common causes?

Answer: Low coupling efficiency is a frequent issue with several potential root causes. Let's break them down logically.

  • Presence of Primary Amines in Your Buffer: The NHS-ester chemistry specifically targets primary amines (-NH2) for covalent bonding.[4][5] If your coupling buffer contains substances like Tris (Tris(hydroxymethyl)aminomethane) or glycine, these will compete with your ligand, drastically reducing the amount of your intended ligand that gets immobilized.

    • Solution: Always perform a thorough buffer exchange of your ligand into an amine-free buffer, such as a carbonate/bicarbonate buffer (e.g., 0.2 M NaHCO3, 0.5 M NaCl, pH 8.3) or a phosphate buffer (e.g., PBS, pH 7.2-8.0), before initiating the coupling reaction.[4][6]

  • Incorrect Coupling pH: The coupling reaction is pH-dependent. While the reaction can proceed between pH 6-9, the efficiency drops at lower pH values. Conversely, at pH values above 9.0, the hydrolysis of the NHS-ester groups on the Sepharose increases significantly, reducing the number of active sites available for your ligand.[4][7]

    • Solution: For most protein and antibody ligands, a pH of 8.0-8.5 is an excellent starting point. This provides a good balance between a high reaction rate and the stability of the NHS-esters.[5]

  • Hydrolysis of NHS-Esters: The NHS-activated resin is sensitive to moisture. The resin is typically supplied in 100% isopropanol or as a dry powder to prevent premature hydrolysis.[6][8] Exposure to aqueous buffers for extended periods before the ligand is added will deactivate the resin.

    • Solution: Prepare your ligand solution in advance. Wash the resin with a cold, acidic buffer (e.g., 1 mM HCl) immediately before use to wash out the storage solution and preserve the active groups. Equilibrate with coupling buffer just before adding your ligand. Do not let the washed, activated resin sit in the aqueous coupling buffer for an extended time before adding the ligand.[4]

  • Suboptimal Ligand Concentration: The law of mass action applies. If your ligand concentration is too low, the reaction kinetics will be slow, leading to incomplete coupling before the NHS-esters hydrolyze.

    • Solution: Use a reasonably concentrated ligand solution (e.g., 5-10 mg/mL for a protein ligand is a common recommendation).[9] This ensures a sufficient number of ligand molecules are in proximity to the activated sites on the beads.

Question: I see good coupling efficiency, but the final resin has a very low binding capacity for my target IgG. What happened?

Answer: This frustrating issue points towards a problem with the activity of your immobilized ligand, rather than the amount.

  • Steric Hindrance: If the binding site on your ligand is too close to the primary amine used for coupling, it may become sterically hindered or blocked after immobilization, preventing the target IgG from accessing it. The NHS-activated Sepharose 4 Fast Flow chemistry includes a spacer arm to mitigate this, which is particularly useful for smaller peptide ligands.[2][10]

    • Solution: If you suspect steric hindrance, you may need to explore alternative coupling strategies or use a resin with a longer spacer arm. For some proteins, a lower coupling pH can be advantageous as it may favor single-point attachment, potentially preserving activity better than multipoint attachment.[5]

  • Ligand Denaturation: The conditions during the coupling reaction (pH, temperature, mixing) may have denatured your ligand.

    • Solution: Optimize the coupling conditions for your specific ligand's stability. While coupling is often faster at room temperature (2-4 hours), performing the reaction overnight at 4°C can be gentler for sensitive proteins.[4] Avoid vigorous mixing methods that could introduce shear stress; gentle end-over-end rotation is preferred.[5]

  • Improper Orientation: NHS coupling targets available primary amines (often on lysine residues) on the surface of a protein ligand. This is a random process. If the crucial binding domains of your ligand do not contain accessible amines, or if the coupling occurs in a way that orients the binding sites towards the Sepharose bead, the functional capacity will be low.[11]

    • Solution: While difficult to control with standard NHS chemistry, ensuring your ligand is properly folded and in a native conformation in the coupling buffer is key. For antibodies, alternative, more controlled orientation strategies (like coupling through the Fc region) exist but require different chemistries.[11]

Part 2: Enhancing the Dynamic Binding Capacity of IgG on Your Prepared Adsorbent

Once you have a well-prepared custom adsorbent, the next step is to optimize the chromatography process itself. DBC is not a fixed value; it is highly dependent on your experimental conditions.[12] It reflects the amount of target protein a column can bind under real-world flow conditions before significant product loss occurs in the flow-through.

Workflow for Optimizing IgG Dynamic Binding Capacity

cluster_prep Phase 1: System & Sample Prep cluster_run Phase 2: Binding & Elution cluster_analysis Phase 3: Analysis Pack Pack Column Efficiently Equilibrate Equilibrate with Binding Buffer (5-10 CV) Pack->Equilibrate Load Load Sample at Defined Flow Rate Equilibrate->Load SamplePrep Prepare IgG Sample (Clarify, Buffer Exchange) SamplePrep->Load Wash Wash with Binding Buffer (5-10 CV) Load->Wash Monitor Monitor UV 280nm (Breakthrough Curve) Load->Monitor Elute Elute Bound IgG (e.g., Low pH) Wash->Elute Calculate Calculate DBC at 10% Breakthrough Monitor->Calculate

Caption: General workflow for DBC determination and optimization.

FAQ and Troubleshooting: IgG Binding and Elution

Question: My DBC is lower than expected. How can I improve it?

Answer: A suboptimal DBC is often related to mass transfer limitations and non-ideal binding conditions. Let's troubleshoot the key parameters.

  • Flow Rate / Residence Time: This is one of the most critical factors.[12] At high flow rates, the time your IgG has to diffuse into the pores of the Sepharose beads and interact with the immobilized ligand (the residence time) is short. This leads to poor utilization of the resin's internal capacity, resulting in a lower DBC.

    • Solution: Decrease the flow rate. This increases the residence time, allowing for more efficient binding and a higher DBC. A good starting point for affinity chromatography is a residence time of 3-6 minutes.[13] You must find the optimal balance between a high DBC (longer residence time) and high throughput (shorter residence time).[14]

  • Binding Buffer Composition (pH and Ionic Strength): The binding interaction between your IgG and the immobilized ligand is sensitive to the buffer environment.

    • Solution: Systematically screen different pH values and salt concentrations for your binding buffer. For many antibody-antigen interactions, binding is optimal near physiological pH (7.0-7.4) and ionic strength (e.g., 150 mM NaCl).[15] However, your specific system may have a different optimum. Increasing the ionic strength can sometimes reduce non-specific binding but may also weaken the specific interaction if it is partially electrostatic.

  • Sample Preparation and Concentration: The sample itself can be the source of the problem.

    • Solution:

      • Clarify Your Sample: Always centrifuge and filter your sample (0.22 or 0.45 µm) before loading it onto the column to remove particulates and prevent clogging.[4]

      • Ensure Buffer Compatibility: Your sample should be in, or have been buffer-exchanged into, the optimized binding buffer. Mismatched pH or ionic strength will lead to poor binding.

      • Consider Load Concentration: While counterintuitive, a very low IgG concentration can sometimes lead to slower binding kinetics. Conversely, an extremely high concentration might increase viscosity, affecting flow dynamics. The DBC is typically determined using a protein concentration representative of your actual process feedstock.[13]

  • Column Packing: An inefficiently packed column with channels or voids will lead to poor flow distribution. This means some of your sample will pass through the column without effectively contacting the resin, prematurely breaking through and reducing the apparent DBC.[12]

    • Solution: Ensure your column is packed correctly according to the manufacturer's instructions to achieve a homogenous, stable bed. Test the packing efficiency by determining the Height Equivalent to a Theoretical Plate (HETP) and asymmetry factor.[7]

Troubleshooting Summary Table
IssuePotential CauseRecommended Action
Low Ligand Coupling Efficiency Wrong buffer (contains amines)Use amine-free buffers (carbonate, phosphate).
Incorrect pHOptimize pH, typically 8.0-8.5 for proteins.
Premature hydrolysis of NHS-estersWash resin with cold 1mM HCl just before use.
Low IgG Binding (Good Coupling) Steric hindrance of ligandUse resin with longer spacer arm; try lower coupling pH.
Improper ligand orientationDifficult to control; ensure native ligand conformation.
Ligand denaturationCouple at 4°C overnight; use gentle mixing.
Low Dynamic Binding Capacity (DBC) Flow rate too high (short residence time)Decrease flow rate to increase residence time (3-6 min).
Suboptimal binding bufferScreen pH and ionic strength to maximize binding.
Poor sample qualityCentrifuge and filter sample; buffer exchange into binding buffer.
Inefficient column packingRepack column and test for packing efficiency (HETP).
Part 3: Key Experimental Protocols

Adherence to validated protocols is essential for reproducible results. The following are step-by-step guides for ligand coupling and DBC determination.

Protocol 1: Covalent Coupling of a Protein Ligand to NHS-Activated Sepharose 4 Fast Flow

This protocol is a standard procedure for immobilizing a protein ligand containing primary amines.

Materials:

  • NHS-Activated Sepharose 4 Fast Flow (e.g., from Cytiva)[2]

  • Empty chromatography column

  • Ligand solution (5-10 mg/mL in Coupling Buffer)

  • Washing Buffer: Ice-cold 1 mM HCl

  • Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 0.5 M ethanolamine, 0.5 M NaCl, pH 8.3 (or 0.1 M Tris-HCl, pH 8.5)

  • Wash Buffers:

    • Buffer A: 0.1 M acetate, 0.5 M NaCl, pH 4-5

    • Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8-9

Procedure:

  • Resin Preparation: Transfer the required volume of resin slurry to the column. Let the isopropanol drain under gravity.

  • Wash: Immediately wash the resin with 10-15 column volumes (CV) of ice-cold 1 mM HCl to remove the storage solution and preserve the reactive NHS groups.[4]

  • Equilibration: Quickly equilibrate the resin with 2-3 CV of Coupling Buffer.

  • Ligand Coupling: Drain the buffer from the resin until the bed is just exposed. Immediately add the prepared ligand solution. Seal the column and mix using gentle end-over-end rotation for 2-4 hours at room temperature or overnight at 4°C.[4]

  • Determine Coupling Efficiency: Collect the flow-through and subsequent washes. Measure the protein concentration (e.g., by A280) and compare it to the initial ligand solution to calculate the amount of protein immobilized.

  • Block Unreacted Groups: After coupling, wash the resin with Coupling Buffer. Add 2 CV of Blocking Buffer and mix for at least 1-2 hours at room temperature to quench any remaining active NHS-esters.[7]

  • Final Wash Cycle: Wash the resin with 3-5 cycles of alternating Buffer A and Buffer B (3-5 CV each). This removes non-covalently bound ligand and blocking agent.

  • Storage: The prepared adsorbent is now ready for use. For storage, equilibrate in a suitable buffer (e.g., PBS) containing a bacteriostatic agent (e.g., 20% ethanol).

Protocol 2: Determination of Dynamic Binding Capacity (DBC)

This protocol determines the DBC at a 10% breakthrough (DBC10%).

Materials:

  • Packed column with your custom-prepared AN-Sepharose adsorbent

  • Chromatography system with a UV detector (280 nm)

  • Purified IgG solution (e.g., 1-5 mg/mL) in Binding Buffer

  • Binding Buffer: Your optimized buffer for IgG binding

  • Elution Buffer: Your optimized buffer for elution (e.g., 0.1 M Glycine, pH 2.5-3.0)

  • Neutralization Buffer: 1 M Tris-HCl, pH 9.0

Procedure:

  • System Preparation: Prime the system pumps with the respective buffers.

  • Equilibration: Equilibrate the column with Binding Buffer for 5-10 CV, or until the UV baseline is stable.

  • Determine 100% Breakthrough: Bypass the column and flow the IgG solution through the system to measure the A280 of the feed (this is your 100% signal).

  • Sample Loading: Re-connect the column. Begin loading the IgG solution at the desired flow rate (e.g., corresponding to a 4-minute residence time). Continuously monitor the UV 280nm absorbance of the column effluent.

  • Identify Breakthrough: Continue loading until the UV absorbance reaches at least 10-15% of the 100% breakthrough value determined in step 3.

  • Calculate DBC:

    • Determine the volume of IgG solution loaded (VL) at the point where the UV signal reached 10% of the maximum (V10%).

    • Subtract the column's void volume (V0).

    • Calculate the mass of IgG bound using the formula: DBC10% (mg/mL) = (V10% - V0) × [IgG] / (Column Volume) Where [IgG] is the concentration of the feed solution in mg/mL.

  • Wash and Elute: After loading, wash the column with Binding Buffer until the UV baseline is stable, then elute the bound IgG with Elution Buffer. Collect fractions into tubes containing Neutralization Buffer.[15]

References
  • NHS-Activated Sepharose 4 FF Resin. (n.d.). Retrieved February 13, 2026, from a life science supplier's product page.
  • HiTrap™ NHS-Activated HP affinity columns. (n.d.). Cytiva. Retrieved February 13, 2026, from [Link]

  • NHS-Activated Sepharose 4 Fast Flow resin. (n.d.). Cytiva. Retrieved February 13, 2026, from [Link]

  • Coupling Protocol for Primary Amine of a Ligand. (n.d.). Sigma-Aldrich. Retrieved February 13, 2026, from a technical document on their website.
  • NHS-activated Sepharose® 4 Fast Flow. (n.d.). Wolfson Centre for Applied Structural Biology.
  • Dynamic Binding Capacity: Create a more effective downstream process. (2023, April 6). AGC Biologics. Retrieved February 13, 2026, from [Link]

  • Routes to improve binding capacities of affinity resins demonstrated for Protein A chromatography. (2016, May 15). PubMed. Retrieved February 13, 2026, from [Link]

  • What makes the dynamic binding capacity so important? (n.d.). Chromatography Today. Retrieved February 13, 2026, from [Link]

  • Static and dynamic binding capacities of human immunoglobulin G on polymethacrylate based mixed-modal, thiophilic and hydrophobic cation exchangers. (2011, December 9). PubMed. Retrieved February 13, 2026, from [Link]

  • Determining and Optimizing Dynamic Binding Capacity. (2023, April 2). BioPharm International. Retrieved February 13, 2026, from [Link]

  • NHS-activated Sepharose 4 Fast Flow. (n.d.). Cytiva.
  • Purification of IgG Antibody from Human Serum. (2022, March 22). A relevant scientific journal or repository.
  • Purification of IgG antibodies using protein A-sepharose affinity column chromatography. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Tips for Antibody Purification Using Immobilized Protein A & G. (n.d.). Rockland. Retrieved February 13, 2026, from [Link]

  • HiTrap NHS-activated HP. (n.d.). Cytiva.
  • Protein A IgG Purification Kit. (n.d.). A life science supplier's product page.
  • Optimizing antibody immobilization strategies for the construction of protein microarrays. (2003, January 15). PubMed. Retrieved February 13, 2026, from [Link]

Sources

improving the elution of IgG from mixed-mode chromatography columns

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioprocess Chromatography. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic challenges associated with Mixed-Mode Chromatography (MMC).

Unlike traditional single-mode resins, MMC requires a nuanced understanding of molecular causality. The very dual-nature that makes MMC exceptionally powerful for clearing aggregates and host cell proteins (HCPs) also makes target elution a frequent bottleneck. This guide provides field-proven, self-validating strategies to optimize your IgG recovery and purity.

🔬 Core Principles: The Causality of MMC Elution

In mixed-mode chromatography, ligands are intentionally functionalized to provide multiple modes of interaction—typically combining electrostatic (ionic) and hydrophobic forces within a single molecular structure[1].

The fundamental troubleshooting rule for MMC is understanding the competing effects of conductivity . In standard ion-exchange chromatography, increasing the salt concentration (e.g., NaCl) effectively disrupts electrostatic interactions, allowing the protein to elute. However, in MMC, high salt concentrations suppress ionic binding but simultaneously enhance hydrophobic interactions[2]. If you apply a standard high-salt elution buffer to an MMC column, you are simply trading an electrostatic bond for a hydrophobic one, resulting in trapped IgG and poor recovery.

💡 Troubleshooting FAQs

Q1: My IgG binds successfully to a multimodal cation exchanger (e.g., Capto MMC), but a standard 1 M NaCl gradient fails to elute the target. What is happening? A: You are experiencing the "hydrophobic trap" inherent to MMC. Ligands like Capto MMC contain hydrophobic phenyl or aliphatic groups alongside their ionic groups[3]. According to the Hofmeister series, high ionic strength increases the surface tension of the mobile phase, which thermodynamically drives the hydrophobic patches of your IgG into tighter association with the ligand. To elute the IgG, you must break both interactions simultaneously.

Q2: If salt strengthens the hydrophobic bond, how do I successfully elute my IgG in bind-and-elute mode? A: You must utilize a mobile phase modulator that disrupts hydrogen bonding and hydrophobic interactions without denaturing the protein. Arginine (Arg·HCl) is the industry standard for this purpose. Arginine exhibits multiple binding modes; its guanidinium group interacts favorably with the resin ligands and the protein's aromatic residues, effectively competing for the hydrophobic binding sites[4]. Furthermore, arginine is a proven aggregation suppressor, protecting the native state of the IgG during elution[4].

Q3: Should I use bind-and-elute or flow-through mode for aggregate removal? A: This depends on the specific resin and the isoelectric point (pI) of your molecule.

  • Multimodal Anion Exchangers (e.g., Capto adhere): These are predominantly operated in flow-through mode [5]. Because aggregates and HCPs generally have higher hydrophobicity and different charge profiles than monomeric IgG, they bind strongly to the resin under specific pH/conductivity conditions, allowing the pure monomer to flow through[6].

  • Multimodal Cation Exchangers (e.g., Capto MMC ImpRes): These are highly effective in bind-and-elute mode as a direct post-Protein A polishing step[7]. They require careful optimization of the elution buffer (often utilizing a pH shift combined with arginine) to selectively elute the monomer while retaining the tighter-binding aggregates.

📊 Data Presentation: Effects of Mobile Phase Modulators

To design an effective elution strategy, you must select the correct modulator. The table below summarizes the causal effects of common additives on MMC interactions.

ModulatorPrimary Mechanism of ActionEffect on Ionic BondsEffect on Hydrophobic BondsRecommended Operating Range
NaCl Charge shieldingDisrupts (Strongly)Enhances (Strongly)50 – 300 mM (Use sparingly)
Arginine (Arg·HCl) Competes for aromatic/H-bond sitesDisrupts (Mildly)Disrupts (Strongly)0.25 M – 1.0 M
Ethylene Glycol Lowers mobile phase polarityNegligibleDisrupts (Moderately)10% – 30% (v/v)
pH Shift Alters protein net chargeDisrupts (Strongly)Negligible± 1.5 units from binding pH

⚙️ Experimental Workflows & Visualizations

The Thermodynamic Balance of MMC Elution

The following diagram illustrates the mechanistic divergence between standard salt elution and arginine-facilitated elution.

Mechanism MMC Mixed-Mode Ligand (Ionic + Hydrophobic) IgG Bound IgG Target MMC->IgG Dual Interaction Salt High Salt (NaCl) Breaks Ionic, Boosts Hydrophobic IgG->Salt Standard Elution Arg Arginine Modifier Breaks Both Interactions IgG->Arg Optimized Elution Trapped IgG Remains Bound (Low Recovery & Peak Tailing) Salt->Trapped Eluted IgG Eluted (High Recovery & Native State) Arg->Eluted

Mechanistic divergence of IgG elution in MMC using standard salt versus arginine modifiers.

Self-Validating Protocol: Arginine-Facilitated Gradient Elution (Bind-and-Elute)

To systematically optimize elution, utilize a Design of Experiments (DoE) approach focusing on a dual-gradient (pH and Arginine). This protocol ensures a self-validating system where recovery metrics directly confirm the thermodynamic decoupling of the IgG from the resin.

Step 1: Column Equilibration

  • Equilibrate the multimodal cation exchange column (e.g., Capto MMC) with 5 Column Volumes (CV) of 50 mM Sodium Acetate, pH 5.5, containing 50 mM NaCl.

  • Causality: This mildly acidic pH ensures the IgG (typically pI 7-9) is positively charged, promoting strong electrostatic binding to the cation exchange groups, while the low salt permits baseline hydrophobic interactions.

Step 2: Sample Loading

  • Load the post-Protein A IgG pool (adjusted to pH 5.5 and <10 mS/cm conductivity) onto the column. Target a dynamic binding capacity (DBC) of 70-80% to avoid breakthrough.

Step 3: Wash Step

  • Wash with 5 CV of equilibration buffer to remove loosely bound HCPs and DNA.

Step 4: Dual-Gradient Elution (The Optimization Core)

  • Apply a 20 CV linear gradient transitioning to the Elution Buffer: 50 mM Sodium Phosphate, pH 7.0, containing 0.5 M Arg·HCl .

  • Causality: The shift to pH 7.0 neutralizes the electrostatic attraction (as the pH approaches the IgG's pI). Simultaneously, the increasing gradient of arginine systematically weakens the hydrophobic interactions[2].

Step 5: Validation Checkpoint (Self-Validation)

  • Collect fractions and immediately analyze via Analytical Size Exclusion Chromatography (SEC).

  • Validation Criteria: A successful elution will yield >90% total recovery with >95% monomer purity in the main peak. If significant peak tailing occurs, it indicates residual hydrophobic binding; increase the Arg·HCl concentration to 0.75 M in the next iteration. If aggregates co-elute with the monomer, shallow the gradient to 30 CV to increase resolution.

Workflow Eq 1. Equilibration (pH 5.5, Low Salt) Load 2. IgG Loading (Post-Protein A) Eq->Load Wash 3. Wash Step (Remove HCPs) Load->Wash Elute 4. Gradient Elution (pH 7.0 + Arg·HCl) Wash->Elute Analyze 5. SEC Validation (Monomer vs Aggregate) Elute->Analyze

Step-by-step experimental workflow for optimizing IgG bind-and-elute parameters in MMC.

📚 References

  • ResearchGate. IgG Aggregate Removal by Charged-Hydrophobic Mixed Mode Chromatography. Available at:[Link]

  • Current Protein & Peptide Science (EurekaSelect). Effects of Arginine on Multimodal Chromatography: Experiments and Simulations. Available at: [Link]

  • NIH (PubMed Central). Calcium chloride and arginine show diametrically opposite effects on antibody elution in Protein A and Protein L chromatography. Available at:[Link]

  • Cytiva. Capto™ adhere multimodal chromatography resin. Available at:[Link]

  • Cytiva. Polishing of monoclonal antibodies using Capto MMC ImpRes in bind and elute mode. Available at:[Link]

  • LCGC International. Improving Protein Separations with Mixed-Mode Chromatography. Available at:[Link]

  • MDPI. Non-Affinity Purification of Antibodies. Available at:[Link]

  • CRIS (University of Bologna). Purification of a monoclonal antibody using a novel high-capacity multimodal cation exchange nonwoven membrane. Available at:[Link]

Sources

Technical Support Center: Method Development for the Analysis of Aniline Derivatives in Complex Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of method development for these compounds in challenging matrices. Aniline and its derivatives are vital in numerous industries, including pharmaceuticals, dyes, and polymers, but their analysis is often complicated by their chemical properties and the complexity of the samples in which they are found.[1]

This resource provides field-proven insights and troubleshooting guidance in a direct question-and-answer format, moving beyond simple protocols to explain the "why" behind experimental choices.

Section 1: Method Selection and Initial Workflow

The first critical step in any analysis is selecting the appropriate methodology. The choice between liquid and gas chromatography is fundamental and depends heavily on the properties of the target aniline derivatives.

Q: Should I use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for my aniline derivative analysis?

A: The decision hinges primarily on the volatility and thermal stability of your analytes.

  • High-Performance Liquid Chromatography (HPLC) , particularly when coupled with Mass Spectrometry (LC-MS), is the preferred method for a broad range of aniline derivatives.[2] It is ideal for non-volatile, polar, or thermally labile compounds that would decompose at the high temperatures required for GC analysis. HPLC offers versatility as derivatization is often not required.[2]

  • Gas Chromatography (GC) , typically with a Mass Spectrometer (GC-MS) or a Nitrogen-Phosphorus Detector (NPD), is a powerful technique for volatile and semi-volatile aniline compounds.[3] However, many aniline derivatives are polar and not sufficiently volatile for direct GC analysis.[4] In these cases, a chemical derivatization step is necessary to increase volatility and improve peak shape.[4]

The following decision tree illustrates the logical process for selecting the appropriate primary analytical technique.

method_selection start Start: Analyze Aniline Derivative analyte_properties Is the analyte sufficiently volatile & thermally stable? start->analyte_properties gc_path Gas Chromatography (GC-MS, GC-NPD) analyte_properties->gc_path  Yes   hplc_path High-Performance Liquid Chromatography (HPLC-UV, LC-MS) analyte_properties->hplc_path  No / Unsure   derivatization_check Does GC analysis require derivatization for volatility and peak shape? gc_path->derivatization_check end_hplc Final HPLC Method hplc_path->end_hplc gc_with_deriv GC with Derivatization derivatization_check->gc_with_deriv  Yes   direct_gc Direct GC Analysis derivatization_check->direct_gc  No   end_gc Final GC Method gc_with_deriv->end_gc direct_gc->end_gc

Caption: Decision logic for selecting between GC and HPLC.

General Analytical Workflow

Regardless of the chosen technique, a robust analytical method follows a structured workflow. This ensures reproducibility and data integrity.

analytical_workflow cluster_prep Extraction & Cleanup cluster_analysis Separation & Detection sample Sample Collection (e.g., Plasma, Wastewater, Soil) prep Sample Preparation sample->prep lle Liquid-Liquid Extraction (LLE) spe Solid-Phase Extraction (SPE) analysis Chromatographic Analysis hplc HPLC / LC-MS gc GC / GC-MS data Data Acquisition & Processing report Reporting & Interpretation data->report lle->analysis spe->analysis hplc->data gc->data

Caption: General workflow for aniline derivative analysis.

Section 2: Sample Preparation Troubleshooting

For complex matrices like serum, wastewater, or soil, sample preparation is the most critical and often challenging step.[5] The goal is to isolate the analytes of interest from interfering matrix components.[6]

Q: My recoveries are low and inconsistent when using Liquid-Liquid Extraction (LLE) for anilines from aqueous samples. What am I doing wrong?

A: This is a common issue, often related to pH control. Aniline is a weak base.[7] To ensure it is in its neutral, non-ionized form for efficient extraction into an organic solvent, the pH of the aqueous sample must be adjusted.

Causality: The basic nitrogen atom in the aniline structure can be protonated in acidic or neutral solutions, forming the anilinium ion. This charged species is highly water-soluble and will not partition effectively into a nonpolar organic solvent like methylene chloride or ethyl acetate.

Troubleshooting Protocol:

  • pH Adjustment: Before extraction, adjust the sample pH to >11 using a solution like 1.0 M sodium hydroxide (NaOH).[1][4] This deprotonates the anilinium ions, converting them to the neutral aniline form.

  • Solvent Selection: Use a water-immiscible organic solvent. Methylene chloride is commonly used.[8] For biological matrices, methyl-tert-butyl ether (MTBE) is also an effective choice.[9]

  • Emulsion Formation: If emulsions form, which is common with biological samples, they can be broken by centrifugation, addition of salt (salting out), or by using Solid-Supported Liquid Extraction (SLE), which immobilizes the aqueous phase on a solid support to prevent emulsion formation.[6][10]

  • Extraction Repetitions: Perform the extraction two to three times with fresh aliquots of the organic solvent and combine the extracts to ensure quantitative recovery.[8]

Q: I'm developing a Solid-Phase Extraction (SPE) method. How do I choose the right sorbent and what are the key steps?

A: SPE offers a more automated and often cleaner extraction than LLE.[2][11] The choice of sorbent depends on the properties of the aniline derivative and the matrix.

  • For Polar Anilines in Aqueous Matrices: Reversed-phase (RP) SPE is the most common approach.[1] Sorbents like C18 or polymeric materials are used. The polar analytes are retained on the nonpolar sorbent while the polar matrix is washed away.

  • For Anilines in Nonpolar Organic Matrices: Normal-phase (NP) SPE can be used. Here, a polar sorbent (like silica or Florisil) retains the polar aniline derivatives from the nonpolar solvent.[8][11]

A Self-Validating SPE Protocol (Reversed-Phase Example):

StepPurposeReagents & Rationale
1. Condition To wet the sorbent and activate the stationary phase for analyte retention.1. Elution Solvent (e.g., Methanol): Solvates the C18 chains. 2. Equilibration Solvent (e.g., Water): Prepares the sorbent for the aqueous sample.
2. Load To apply the sample to the sorbent where the analyte will be retained.Pre-treated sample (e.g., pH adjusted, diluted). The flow rate should be slow and consistent to ensure proper interaction.
3. Wash To remove weakly bound interferences from the sorbent.A weak solvent mixture (e.g., 5% Methanol in water). This solvent should be strong enough to elute interferences but weak enough to leave the analyte of interest on the column.
4. Elute To desorb and collect the purified analyte.A strong, non-polar solvent (e.g., Acetonitrile or Methanol). This disrupts the interaction between the analyte and the C18 sorbent, releasing the analyte for collection.

Expert Tip: Some very polar anilines may show poor retention on standard C18 phases.[12] In these cases, consider a mixed-mode sorbent that combines reversed-phase and ion-exchange properties or a polymeric sorbent.[12][13]

Section 3: HPLC & LC-MS Troubleshooting Guide
IssueCommon CausesRecommended Solutions
Peak Tailing 1. Silanol Interactions: The basic aniline nitrogen interacts with acidic silanol groups on the silica-based column packing.[14] 2. Mobile Phase pH: If the pH is near the pKa of the aniline, both ionized and neutral forms exist, causing tailing.[14] 3. Column Overload: Injecting too much sample.[14]1. Use an End-Capped Column: High-quality, end-capped C18 or C8 columns have fewer free silanol groups.[14] 2. Lower Mobile Phase pH: Add 0.1% formic acid or acetic acid to the mobile phase. This protonates the aniline, ensuring it is in a single ionic form and also suppresses silanol activity.[14] 3. Reduce Injection Volume/Concentration: Perform a dilution series to find the optimal sample load.
Extra or Ghost Peaks 1. On-Column Degradation: Some aniline derivatives (e.g., aniline mustards) are susceptible to hydrolysis in aqueous mobile phases.[14] 2. Sample Degradation: Aniline derivatives can be light-sensitive or unstable in solution over time.[14] 3. System Contamination: Carryover from a previous injection.1. Minimize Water/Use Aprotic Solvents: If possible, reduce the water content in the mobile phase or switch from methanol (protic) to acetonitrile (aprotic).[14] 2. Protect from Light & Analyze Freshly: Use amber vials and prepare samples immediately before injection.[14] 3. Run a Blank Gradient: Inject the sample solvent to see if the ghost peaks originate from the system or mobile phase.[14] Implement a robust needle wash protocol.
Poor Sensitivity 1. Suboptimal Detection Wavelength (UV): The selected wavelength is not at the absorbance maximum of the analyte. 2. Poor Ionization (MS): The mobile phase is not conducive to forming ions in the MS source. 3. Matrix Effects (MS): Co-eluting matrix components suppress the ionization of the target analyte.1. Use a PDA Detector: A Photodiode Array (PDA) detector can determine the optimal absorbance maximum for each peak. 2. Add Mobile Phase Modifier: Add 0.1% formic acid for positive electrospray ionization (ESI+) to promote protonation ([M+H]+).[15] 3. Improve Sample Cleanup: Enhance your SPE or LLE procedure to better remove interfering compounds. Use isotopically labeled internal standards to correct for suppression.[16]
Section 4: GC & GC-MS Troubleshooting Guide
IssueCommon CausesRecommended Solutions
Poor Peak Shape (Tailing/Broadening) 1. Active Sites: Polar anilines interact with active sites in the GC inlet or column, leading to tailing. 2. Insufficient Volatility: The compound is not volatile enough at the operating temperatures, causing slow movement through the column.[4] 3. Inappropriate Column Phase: The column stationary phase is not suitable for basic compounds.1. Use a Deactivated Inlet Liner: A glass wool liner or a specially deactivated liner minimizes interactions. 2. Derivatize the Analyte: Acetylation or silylation can block the active N-H group, reducing polarity and increasing volatility.[4][17] 3. Use a "Base-Deactivated" Column: Select a column specifically designed for the analysis of basic compounds.
No or Low Analyte Response 1. Thermal Degradation: The analyte is breaking down in the hot GC inlet. 2. Irreversible Adsorption: The analyte is permanently sticking to active sites in the system. 3. Derivatization Failure: The derivatization reaction was incomplete or unsuccessful.1. Lower Inlet Temperature: Optimize the inlet temperature to be high enough for volatilization but low enough to prevent degradation. 2. System Maintenance: "Prime" the system by injecting a high-concentration standard. If issues persist, replace the inlet liner and trim the first few centimeters of the column. 3. Optimize Derivatization: Check the reaction time, temperature, and reagent stoichiometry. Run a known standard through the derivatization process to verify its efficiency.
Erratic/Non-Reproducible Results 1. Analyte Instability: Aniline and its derivatives can be unstable, especially in standard solutions.[18] 2. Inlet Discrimination: High molecular weight or less volatile compounds may not transfer efficiently from the inlet to the column. 3. Matrix Interference: Complex matrices can contaminate the inlet and column over time, leading to performance degradation.[19]1. Prepare Standards Freshly: Working standards should be prepared frequently.[18] Stock solutions should be stored properly and checked regularly. 2. Optimize Injection Parameters: Use a pulsed splitless injection or a programmable temperature vaporizer (PTV) inlet for more controlled sample introduction. 3. Regular Maintenance: Frequently replace the inlet liner and septum. Use a guard column to protect the analytical column from non-volatile matrix components.
Section 5: Frequently Asked Questions (FAQs)

Q1: What are typical starting conditions for an HPLC-UV analysis of aniline derivatives? A1: A good starting point is a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid to improve peak shape.[15][20] A flow rate of 1.0 mL/min and UV detection at 254 nm is a common setup.[20]

Q2: Are there any specific safety precautions I should take when working with aniline derivatives? A2: Yes. Aniline and many of its derivatives are toxic, can be absorbed through the skin, and are suspected carcinogens.[2][21] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, lab coat, safety glasses), and consult the Safety Data Sheet (SDS) for each specific compound. Industries must adhere to regulations from bodies like OSHA and REACH.[22]

Q3: My sample is a solid, like soil or a polymer. How should I prepare it? A3: Solid samples first require an extraction step to move the analytes into a liquid solvent. Techniques like solvent extraction (using methods like sonication or Soxhlet) are common.[18] The resulting liquid extract is then treated as a complex liquid matrix and can be further cleaned up using the LLE or SPE methods described above.

Q4: Can I analyze aniline derivatives without a mass spectrometer? A4: Absolutely. For HPLC, a UV or PDA detector is very common and effective for quantification, provided the method has sufficient specificity.[1] For GC, detectors like the Nitrogen-Phosphorus Detector (NPD) are highly selective for nitrogen-containing compounds like anilines and offer excellent sensitivity.[8][19] However, a mass spectrometer is highly recommended for positive identification, especially when analyzing unfamiliar samples.[18]

References
  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives. Benchchem.
  • Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
  • Benchchem. (n.d.). Technical Support Center: HPLC Purification of Aniline Mustard Derivatives. Benchchem.
  • Pérez-Castaño, E., et al. (2007). LC-MS ion maps for the characterization of aniline derivatives in rapeseed oil. Journal of Mass Spectrometry.
  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
  • Psillakis, E., et al. (2000). Development of an automated on-line solid-phase extraction-high-performance liquid chromatographic method for the analysis of aniline, phenol, caffeine and various selected substituted aniline and phenol compounds in aqueous matrices. Journal of Chromatography A. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • ResearchGate. (n.d.). Determination of aniline derivatives in water samples after preconcentration with oxidized multiwalled carbon nanotubes as solid-phase extraction disk. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline. Benchchem.
  • Benchchem. (n.d.). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols. Benchchem.
  • Dasgupta, A., et al. (1995). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Validation of Aniline Concentration using Spectrophotometry and Alternative Methods. Benchchem.
  • OSTI.GOV. (1984). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. Retrieved from [Link]

  • U.S. EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Qu, F., et al. (2012). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. International Journal of Analytical Chemistry. Retrieved from [Link]

  • U.S. EPA. (1984). Project Summary: Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • Al-Ghamdi, K., et al. (2022). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Toxics. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]

  • Benchchem. (n.d.). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols. Benchchem.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives. Benchchem.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. Retrieved from [Link]

  • Answers.com. (2024). How would you identify if there is an aniline derivative tint in the hair?. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • ANEC. (n.d.). POSITION PAPER Aniline - Proposed requirement for Appendix C of the Toy Safety Directive. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • U.S. EPA. (n.d.). Aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. Retrieved from [Link]

  • IQY Technical College. (n.d.). Hair Coloring Theory (12 hours). Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Retrieved from [Link]

Sources

strategies to increase the antimicrobial potential of drugs through metal complexation

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 11, 2026

Introduction & Scope

Welcome to the technical support guide for researchers, scientists, and drug development professionals. The escalating crisis of antimicrobial resistance necessitates innovative strategies to revitalize our arsenal of therapeutic agents. One of the most promising approaches is the complexation of existing organic drugs with metal ions. This guide is designed as a dynamic resource to navigate the experimental intricacies of this process. It provides not just protocols, but the underlying rationale for key steps, helping you troubleshoot common issues and make informed decisions in your research. We will delve into the foundational concepts, guide you through synthesis and characterization, and provide robust protocols for antimicrobial evaluation.

FAQs: Foundational Concepts

This section addresses high-level questions to ground your experimental design in solid theoretical principles.

Q1: What is the fundamental principle behind using metal complexation to increase antimicrobial activity?

A1: The core principle is based on chelation theory . When an organic drug molecule (the ligand) coordinates with a metal ion, it forms a metal complex. This process can dramatically alter the drug's physicochemical properties in several beneficial ways:

  • Increased Lipophilicity: Chelation reduces the polarity of the metal ion by sharing its positive charge with the ligand's donor atoms. This makes the entire complex more lipid-soluble, enhancing its ability to permeate the lipid-rich membranes of microbial cells.[1][2]

  • Altered Bioavailability: The complex can act as a more efficient delivery vehicle, transporting the active drug to its intracellular target.[1][3] For instance, iron complexes can leverage bacterial iron acquisition pathways to increase drug concentration inside the target cell.[1][2][3]

  • Multi-target Mechanism: Unlike many organic antibiotics that have a single target, metal complexes often act on multiple cellular sites.[1][4][5] This can include disrupting membrane integrity, generating reactive oxygen species (ROS), damaging DNA, and inhibiting essential enzymes, which may reduce the likelihood of resistance development.[1][4][6]

Q2: Which metals are most commonly used and why?

A2: Transition metals are most frequently employed due to their ability to form stable coordination complexes with diverse geometries. Key choices include:

  • Copper (Cu(II)): Highly effective due to its redox activity, which can generate ROS that cause oxidative damage to microbial cells.[1] Copper complexes are also known to interfere with essential bacterial enzymes.[1][7]

  • Zinc (Zn(II)): Known for its potent antifungal activity.[1] Zn(II) complexes can disrupt enzyme function and are considered promising agents against pathogens like Candida albicans.[1][3]

  • Silver (Ag(I)): Has a long history of use as an antimicrobial agent.[1][6] Silver complexes can disrupt cell membranes and bind to DNA, inhibiting replication.[1] N-heterocyclic carbene (NHC) ligands are often used to create stable, deliverable silver complexes.[1]

  • Iron (Fe(III)): Particularly strategic, as many pathogenic bacteria have sophisticated iron uptake systems.[2][3] An iron complex can act as a "Trojan horse," using the bacteria's own transport mechanisms to deliver the antimicrobial ligand.[1][3]

  • Ruthenium (Ru(II)/Ru(III)) & Gold (Au(I)): These are also being explored for their unique mechanisms, including targeting bacterial resistance mechanisms and inhibiting key enzymes like thioredoxin reductase.[5][6]

Q3: What should I consider when selecting a ligand (the drug)?

A3: The drug molecule must possess suitable donor atoms capable of coordinating with the metal ion. Look for functional groups containing:

  • Nitrogen (e.g., in amines, imines, pyridyl rings, imidazoles)

  • Oxygen (e.g., in carboxylates, carbonyls, hydroxyls)

  • Sulfur (e.g., in thiols, thiosemicarbazones)

The geometry and stability of the resulting complex are dictated by the ligand's structure. For example, Schiff bases, derived from the condensation of amines and carbonyl compounds, are excellent ligands because their imine group (C=N) is a strong coordinator.[2][8]

Troubleshooting Guide: Synthesis & Characterization

This section addresses specific problems you might encounter during the experimental phase.

Q4: My synthesis reaction is not yielding the expected product. What are common causes?

A4: A failed synthesis can often be traced back to a few key factors:

  • Incorrect Stoichiometry: Ensure the molar ratio of ligand to metal salt is correct for the desired complex. Start with a 1:1 or 2:1 ligand-to-metal ratio, as these are common.

  • pH Sensitivity: The coordination of many ligands is pH-dependent. The deprotonation of a functional group (like a carboxyl or hydroxyl group) may be necessary for it to bind to the metal. Try adjusting the pH of the reaction mixture. A controlled pH environment is crucial for forming crystalline products.[9]

  • Solvent Choice: The metal salt and the ligand must be soluble in the chosen solvent or solvent system for the reaction to proceed. If solubility is an issue, consider gentle heating or using a different solvent like DMF or DMSO.[10]

  • Reaction Conditions: Check the temperature and reaction time. Some complexation reactions require heating to overcome kinetic barriers, while others may need to be cooled to promote crystallization.[11]

Q5: The characterization data for my complex is ambiguous. How can I confirm its formation and structure?

A5: Use a combination of spectroscopic and analytical techniques. No single method is sufficient.

  • FTIR Spectroscopy: This is your first line of confirmation. Compare the spectrum of the complex to that of the free ligand. A shift in the vibrational frequency of the donor groups (e.g., C=N, C=O, N-H) upon complexation is strong evidence of coordination.[10][12] New bands appearing in the low-frequency region (typically < 600 cm⁻¹) can often be attributed to metal-ligand bonds (M-N, M-O).

  • UV-Vis Spectroscopy: Changes in the electronic transitions between the ligand and the complex indicate coordination. The appearance of new charge-transfer bands is a common indicator.[12]

  • NMR Spectroscopy (for diamagnetic complexes like Zn(II)): Protons near the coordination site will experience a shift in their chemical environment, which can be observed in the ¹H-NMR spectrum.[10]

  • Elemental Analysis (CHN): This provides the empirical formula of your complex, allowing you to confirm the ligand-to-metal ratio.[11][13]

  • Molar Conductivity: Measuring the conductivity of your complex in a solvent like DMF or DMSO can tell you whether it is an electrolyte or non-electrolyte, helping to determine if counter-ions are inside or outside the coordination sphere.[10][11]

  • Mass Spectrometry: Provides the molecular weight of the complex, confirming its composition.[12]

The following workflow diagram illustrates a robust process for synthesizing and validating your metal-drug complex.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Validation A 1. Select Ligand (Drug) & Metal Salt B 2. Choose Solvent & Stoichiometry A->B C 3. Control Reaction (pH, Temp, Time) B->C C->B Troubleshoot: No Product D 4. Isolate Product (Filtration/Crystallization) C->D E 5. Purify Product (Washing/Recrystallization) D->E F 6. FTIR & UV-Vis (Initial Confirmation) E->F Proceed if yield > 0 G 7. Elemental Analysis (Confirm Stoichiometry) F->G H 8. Molar Conductivity (Ionic Nature) G->H I 9. Mass Spec / NMR (Structural Confirmation) H->I I->C Troubleshoot: Incorrect Structure J 10. Purity Check (TGA/PXRD) I->J K Antimicrobial Assay J->K Validated Complex

Caption: Workflow for Synthesis and Validation of Antimicrobial Metal Complexes.

Troubleshooting Guide: Antimicrobial Assays

Q6: My metal complex is poorly soluble in the aqueous media used for antimicrobial testing (e.g., Mueller-Hinton Broth). How can I overcome this?

A6: This is a very common and critical challenge.

  • Co-solvent System: The most frequent solution is to first dissolve the complex in a minimal amount of a biocompatible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and then dilute it into the aqueous assay medium.[10] Crucially, you must run a solvent control to ensure the solvent itself does not inhibit microbial growth at the concentration used. Typically, the final DMSO concentration should be kept below 1%.

  • Ligand Modification: In the long term, consider modifying the parent drug ligand to include more hydrophilic groups, which can improve the overall solubility of the complex.

  • Nanocarriers: For advanced applications, encapsulating the complex in nanocarriers like liposomes or polymeric nanoparticles can improve stability and delivery in aqueous systems.[8]

Q7: My complex shows lower activity than the parent drug. Isn't it supposed to be better?

A7: While enhancement is the goal, it is not guaranteed. Several factors could be at play:

  • Steric Hindrance: The metal and its coordination geometry might physically block the pharmacophore (the active part of the drug molecule) from interacting with its biological target.

  • Mechanism Incompatibility: In some cases, the free ligand might have a mechanism of action that is inhibited by metal binding. For example, some platinum complexes of ligands with hydroxyl groups showed lower activity than the free ligands, suggesting competing mechanisms.[6]

  • Complex Dissociation: The complex might be unstable in the assay medium and dissociate, releasing the free ligand and metal ion. If the concentration of the released drug is below its own Minimum Inhibitory Concentration (MIC), you will observe low activity. This highlights the importance of assessing complex stability under physiological conditions.[9]

Data Presentation: Comparing Efficacy

When you have successful results, presenting them clearly is vital. A table comparing the MIC values of the free ligand versus its metal complexes against various microbial strains is standard practice.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Drug X (Ligand)128256>256
[Cu(Drug X)₂]Cl₂163264
[Zn(Drug X)₂]Cl₂326416
Ampicillin (Control)816N/A
Fluconazole (Control)N/AN/A8

This table demonstrates a hypothetical scenario where both copper and zinc complexes significantly enhanced the antimicrobial activity of "Drug X" against bacteria and fungi.

Key Experimental Protocols

Protocol 1: General Synthesis of a Metal-Drug Complex

This protocol provides a general framework. Molar ratios, solvents, and conditions should be optimized based on your specific ligand and metal.

  • Ligand Dissolution: Dissolve 2 mmol of the drug (ligand) in 20 mL of a suitable solvent (e.g., ethanol, methanol, or DMF) in a round-bottom flask. Gentle heating may be required.

  • Metal Salt Dissolution: In a separate beaker, dissolve 1 mmol of the metal salt (e.g., CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O) in 10 mL of the same solvent.

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • pH Adjustment (If Necessary): If the ligand has an acidic proton, a slight excess of a base like triethylamine may be needed to facilitate deprotonation and coordination. Monitor pH.

  • Reflux: Heat the mixture to reflux (e.g., 70-80°C) for a specified time (typically 2-4 hours). Monitor the reaction for a color change or precipitate formation.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to encourage precipitation.[11]

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold solvent to remove unreacted starting materials, followed by a non-polar solvent like diethyl ether to aid drying.

  • Drying: Dry the final complex in a desiccator or under vacuum.

  • Characterization: Proceed with the characterization techniques outlined in Q5.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of your complex.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1024 µg/mL) of your test complex in 100% DMSO. Also prepare stock solutions for the free ligand and standard control antibiotics (e.g., ampicillin, ciprofloxacin).

  • Bacterial Inoculum: Culture the microbial strain overnight in an appropriate broth. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of your stock solutions in MHB to achieve a range of test concentrations (e.g., 256 µg/mL down to 0.5 µg/mL). Ensure the final DMSO concentration is constant and non-inhibitory (e.g., ≤1%).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include the following controls on each plate:

    • Positive Control: Wells with bacteria and broth only (should show growth).

    • Negative Control: Wells with broth only (should be sterile).

    • Solvent Control: Wells with bacteria, broth, and the maximum concentration of DMSO used (should show growth).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the complex that completely inhibits visible microbial growth.

The following diagram illustrates the decision-making process for troubleshooting unexpected antimicrobial assay results.

G A Start: Assay Complete B Is MIC of Complex < MIC of Ligand? A->B C Success! Potentiation Achieved. Proceed with further studies. B->C Yes D No Enhancement or Reduced Activity B->D No E Check Solubility in Assay Medium. Is the complex precipitating? D->E F Re-test using co-solvent (DMSO). Run solvent control. E->F Yes G Consider Complex Stability. Is it dissociating? E->G No H Perform stability study (e.g., UV-Vis over time in media). G->H Possible I Consider Steric Hindrance. Does the metal block the pharmacophore? G->I Unlikely J Redesign ligand or use a different metal with another geometry. I->J Possible

Caption: Troubleshooting Tree for Antimicrobial Assay Outcomes.

References

  • Theoretical Assessment of Metal–Drug Complexes for Enhanced Antimicrobial Activity: Mechanisms and Conceptual Frameworks. AI Publications.
  • Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance. MDPI.
  • Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Hindawi.
  • New Antimicrobial Strategies Based on Metal Complexes. ResearchGate.
  • Metal complexes against multidrug-resistant bacteria: recent advances (2020–present). Royal Society of Chemistry.
  • New Antimicrobial Strategies Based on Metal Complexes. MDPI.
  • Essential Transition Metal Ion Complexation as a Strategy to Improve the Antimicrobial Activity of Organic Drugs. ClinMed International Library.
  • Exploration of Transition Metal Complexes as Potential Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research.
  • Metal Complexes of Pharmaceutical Substances. IntechOpen.
  • Metal Complexes Characterization. Walsh Medical Media.
  • Spectroscopy Characterization and Synthesyzation of Metal Complexes of Antiulcerative drugs. International Journal of Pharma and Bio Sciences.
  • Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand. BMC Chemistry.
  • Design of Potential Pharmaceutical-Based Metal Complexes Derived from Cromolyn a Mast Cell Stabilizer. ACS Omega.
  • Synthesis of Metal–Saccharin Complexes as an Antimicrobial Inorganic Pigment for Surfaces. ACS Omega.

Sources

Validation & Comparative

Comprehensive Comparison & Validation Guide: HPLC-UV for the Quantification of Imidazole-Based Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazole-based drugs—encompassing broad-spectrum antifungals (e.g., clotrimazole, ketoconazole) and anti-infectives (e.g., secnidazole, omeprazole, albendazole)—represent a critical class of therapeutics. Accurate quantification of these active pharmaceutical ingredients (APIs) is paramount for quality control, pharmacokinetic profiling, and stability testing. This guide provides an in-depth, E-E-A-T-aligned comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative modalities like LC-MS/MS. Furthermore, it outlines a self-validating experimental protocol grounded in the latest [1].

Mechanistic Rationale: The Chemistry of Imidazoles in Liquid Chromatography

To design a robust analytical method, one must first understand the physicochemical properties of the analyte. Imidazoles contain a five-membered heterocyclic ring with two nitrogen atoms (one pyrrole-like, one pyridine-like). As a Senior Application Scientist, I base method development on the following causal relationships:

  • Chromophoric Activity & Detection: The conjugated π -electron system of the imidazole ring, often extended by aromatic substituents, provides strong UV absorbance, typically between 210 nm and 300 nm[2]. This intrinsic property makes UV detection highly sensitive and cost-effective without the need for derivatization.

  • pH Optimization & Peak Tailing: The pyridine-like nitrogen in the imidazole ring is weakly basic. If analyzed at a neutral pH, the analyte exists in a partially ionized state, leading to peak broadening and severe tailing due to secondary interactions with residual silanol groups on the silica stationary phase. By adjusting the mobile phase to an acidic pH (e.g., pH 3.2 using ortho-phosphoric acid), the imidazole nitrogens are fully protonated, ensuring uniform chromatographic behavior and sharp, symmetrical peaks[3].

  • Stationary Phase Selection: While C18 is the industry standard, a C8 column (e.g., BDS Hypersil C8) is often preferred for highly lipophilic imidazoles (like albendazole). The shorter alkyl chain provides slightly less hydrophobic retention, leading to faster run times while maintaining baseline resolution[2].

  • Solvent Selectivity: Methanol is frequently chosen over acetonitrile. Beyond its lower toxicity and cost, methanol offers distinct hydrogen-bonding selectivity that interacts favorably with the nitrogen atoms of the imidazole ring, improving peak shape[4].

Comparative Analysis: HPLC-UV vs. LC-MS/MS vs. UHPLC-MS/MS

When selecting an analytical platform, the choice hinges on the required sensitivity, matrix complexity, and operational budget.

  • HPLC-UV: The gold standard for pharmaceutical dosage forms and routine quality control. It is highly reproducible, robust against minor matrix variations, and cost-effective[5].

  • LC-MS/MS & UHPLC-MS/MS: Essential for trace-level environmental monitoring (e.g., detecting imidazoles in water at ng/L levels)[6] or forensic toxicology (e.g., hair analysis)[7]. However, mass spectrometry is highly susceptible to ion suppression (matrix effects) and requires expensive isotopically labeled internal standards to ensure accuracy[6].

Table 1: Performance Comparison of Analytical Modalities for Imidazoles
ParameterHPLC-UV (Pharmaceuticals)LC-MS/MS (Environmental)UHPLC-MS/MS (Forensic/Bio)
Primary Application Dosage forms, QA/QC, High-dose PKTrace environmental monitoringHair, Blood, Urine toxicology
Limit of Detection (LOD) 0.13 – 0.41 µg/mL[2]< 1.0 ng/L[6]0.02 ng/mg (hair)[7]
Linearity Range 10 – 100 µg/mL[4]1.0 – 100 ng/L[6]5 – 3000 ng/mL[7]
Matrix Effects Negligible (UV absorbance)Significant (-57% to 8% bias)[6]Moderate to High[7]
Cost & Complexity Low to ModerateHighVery High

Regulatory Grounding: ICH Q2(R2) Validation Framework

In November 2023, the International Council for Harmonisation (ICH) adopted the revised, emphasizing a lifecycle approach to analytical procedure validation[8]. A self-validating protocol must inherently demonstrate that the method is "fit for its intended purpose"[8].

G Start Method Development SystemSuit System Suitability Start->SystemSuit Validation ICH Q2(R2) Validation SystemSuit->Validation Spec Specificity Validation->Spec Lin Linearity & Range Validation->Lin Acc Accuracy Validation->Acc Prec Precision Validation->Prec Sens Sensitivity (LOD/LOQ) Validation->Sens Robust Robustness Validation->Robust Report Lifecycle Management Spec->Report Lin->Report Acc->Report Prec->Report Sens->Report Robust->Report

Caption: Logical framework of ICH Q2(R2) analytical method validation lifecycle.

Step-by-Step Experimental Protocol: HPLC-UV Quantification

This protocol is designed as a self-validating system for the simultaneous determination of imidazole anti-infectives (e.g., secnidazole, omeprazole, albendazole)[2].

Reagent & Mobile Phase Preparation
  • Aqueous Phase: Dissolve 3.4 g of potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to yield a 0.025 M solution. Adjust the pH to 3.20 ± 0.05 using ortho-phosphoric acid. (Causality: Acidic pH suppresses silanol ionization and protonates the imidazole ring, ensuring sharp peaks).

  • Organic Phase: HPLC-grade Methanol.

  • Mobile Phase Blending: Mix Methanol and the Phosphate Buffer in a 70:30 (v/v) ratio[2]. Filter through a 0.45 µm membrane and degas via sonication for 15 minutes.

Chromatographic Conditions
  • Column: Thermo Scientific BDS Hypersil C8 (250 × 4.6 mm, 5 µm) or equivalent[2].

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection Wavelength: 300 nm (optimized for maximum absorbance of the selected imidazoles)[3].

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (25°C).

Standard and Sample Preparation
  • Stock Solution: Accurately weigh 10 mg of the imidazole reference standard and dissolve in 10 mL of methanol (1 mg/mL).

  • Working Standards: Dilute the stock solution with the mobile phase to construct a calibration curve spanning 10 to 100 µg/mL[4].

  • Sample Extraction: For solid dosage forms, crush tablets, extract with methanol, sonicate for 15 minutes, and filter through a 0.22 µm PTFE syringe filter to remove insoluble excipients.

Execution & Self-Validation Sequence

To ensure the system validates itself during the run, execute the following injection sequence:

  • Blank (Mobile Phase): 2 injections. (Validates Specificity: Verifies baseline stability and absence of carryover or placebo interference).

  • System Suitability Standard (50 µg/mL): 5 replicate injections. (Acceptance criteria: RSD of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates ≥ 2000).

  • Calibration Standards: 1 injection per concentration level (10, 20, 40, 60, 80, 100 µg/mL). (Validates Linearity: R² must be ≥ 0.999).

  • Samples: Inject in duplicate.

  • Bracketing Standard: Re-inject the 50 µg/mL standard every 10 samples. (Validates Precision & Robustness: Verifies that detector drift or column degradation has not occurred during the sequence).

Workflow Prep Sample Extraction Equil Column Equilibration Prep->Equil Inject Sample Injection Equil->Inject Sep Chromatographic Separation Inject->Sep Detect UV Detection Sep->Detect Data Data Acquisition Detect->Data Quant Quantification Data->Quant

Caption: Step-by-step experimental workflow for HPLC-UV analysis of imidazoles.

Conclusion

While LC-MS/MS remains indispensable for ultra-trace analysis in complex biological and environmental matrices, HPLC-UV stands as the most pragmatic, robust, and cost-effective methodology for the quantification of imidazole-based drugs in pharmaceutical formulations. By strictly adhering to the physicochemical principles of the analyte and the rigorous validation framework of ICH Q2(R2), laboratories can ensure uncompromising data integrity and regulatory compliance.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). URL: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules (PubMed). URL:[Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. URL:[Link]

  • Chiral Separation and Determination of Imidazole Compounds. Journal of Forensic Science and Medicine (Ovid). URL:[Link]

Sources

comparing the efficacy of different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy of Synthetic Routes to 4-(1H-benzo[d]imidazol-2-yl)aniline: A Technical Guide for Application Scientists

Executive Summary

The molecule 4-(1H-benzo[d]imidazol-2-yl)aniline (also known as 2-(4-aminophenyl)-1H-benzimidazole) is a highly privileged scaffold in drug discovery, serving as a critical pharmacophore in Rho kinase (ROCK) inhibitors, anti-tumor agents, and advanced fluorescent probes. Synthesizing this compound presents a unique chemoselectivity challenge: the target contains both a primary aniline and a benzimidazole core, meaning the precursors inherently possess multiple reactive amine sites. If not carefully controlled, these syntheses are prone to cross-reactivity, oligomerization, and poor atom economy.

This guide provides an objective, data-driven comparison of three distinct synthetic pathways: the classical Brønsted acid condensation, advanced MOF-enabled tandem catalysis, and a chemoselective dioxolane protection strategy.

Mechanistic Evaluation of Synthetic Routes

To select the optimal synthetic route, researchers must balance scalability, atom economy, and the specific functional group tolerances required for their downstream applications.

SyntheticRoutes OPDA o-Phenylenediamine (OPDA) Route1 Route 1: Brønsted Acid Condensation OPDA->Route1 + PABA Route2 Route 2: Tandem Catalysis (Pd@MIL-101) OPDA->Route2 + Nitrobenzaldehyde Route3 Route 3: Protection/Deprotection OPDA->Route3 + Acetal PABA p-Aminobenzoic Acid PABA->Route1 Nitro 4-Nitrobenzaldehyde Nitro->Route2 Acetal Protected Aldehyde (Dioxolane) Acetal->Route3 Target 4-(1H-benzo[d]imidazol-2-yl)aniline Route1->Target Dehydration (165°C) Route2->Target Condensation & H2 Reduction Route3->Target In situ Deprotection

Figure 1: Comparative workflow of the three primary synthetic routes.

Route 1: Classical Brønsted Acid Condensation

The most direct approach involves the condensation of o-phenylenediamine (OPDA) with p-aminobenzoic acid (PABA) using a strong Brønsted acid. Historically, Polyphosphoric Acid (PPA) is used because it acts as both the solvent and a powerful dehydrating agent, driving the equilibrium forward via Le Chatelier’s principle. However, PPA is highly viscous, making mass transfer difficult and the subsequent aqueous quench highly exothermic. Substituting PPA with o-phosphoric acid, as demonstrated by , lowers the viscosity and improves the safety profile of the workup while maintaining high yields.

Route 2: MOF-Enabled Tandem Catalysis

Free 4-aminobenzaldehyde is highly prone to self-condensation (forming Schiff base oligomers). To circumvent this, highlight an elegant tandem catalysis approach using 4-nitrobenzaldehyde. By utilizing a bifunctional metal-organic framework (Pd@MIL-101(Cr)), the reaction is compartmentalized. The Cr nodes provide Lewis acidity to activate the aldehyde for cyclocondensation with OPDA. Subsequently, the sterically confined Pd nanoparticles catalyze the orthogonal hydrogenation of the nitro group to the target amine.

TandemMechanism Start OPDA + 4-Nitrobenzaldehyde Condensation Lewis Acid Catalysis MIL-101(Cr) Nodes Cyclocondensation Start->Condensation Intermediate 2-(4-nitrophenyl)-1H-benzimidazole Condensation->Intermediate -H2O Reduction Hydrogenation Pd Nanoparticles + H2 Nitro to Amine Reduction Intermediate->Reduction Product 4-(1H-benzo[d]imidazol-2-yl)aniline Reduction->Product + H2, -2H2O

Figure 2: Mechanistic pathway of Pd@MIL-101(Cr) tandem catalysis.

Route 3: Dioxolane Protection Strategy

For laboratories lacking high-pressure hydrogenation equipment or specialized MOFs, a protection-deprotection strategy is highly effective. As outlined in protocols by , masking the highly reactive aldehyde of 4-aminobenzaldehyde as a 1,3-dioxolane neutralizes its electrophilicity. Under the mildly acidic conditions of the benzimidazole condensation, the dioxolane slowly hydrolyzes in situ. This controlled release keeps the steady-state concentration of the free aldehyde low, favoring cross-condensation with OPDA over self-polymerization.

Comparative Data Matrix

Performance MetricRoute 1: Brønsted AcidRoute 2: Tandem CatalysisRoute 3: Dioxolane Protection
Overall Yield 80% – 89.5%> 90%65% – 75% (over 2 steps)
Atom Economy High (H₂O is the only byproduct)Moderate (Requires H₂ gas)Low (Ethylene glycol discarded)
Reaction Time 4 – 7 hours12 – 24 hours> 24 hours (multi-step)
Primary Reagents o-Phosphoric Acid, OPDA, PABAPd@MIL-101(Cr), H₂ gasp-TsOH, Ethylene Glycol
Scalability Excellent (Industrial standard)Poor (Requires specialized MOFs)Moderate
Green Chemistry Poor (Harsh acids, exothermic)Excellent (Reusable catalyst)Moderate (Solvent intensive)

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Direct Condensation via o-Phosphoric Acid (Route 1)

Mechanistic Rationale: The use of o-phosphoric acid instead of PPA prevents the formation of an intractable glassy matrix during cooling, allowing for a safer and higher-yielding aqueous quench.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.09 g (0.01 mol) of o-phenylenediamine and 1.38 g (0.01 mol) of p-aminobenzoic acid in 25 mL of 85% o-phosphoric acid.

  • Thermal Condensation: Equip the flask with a reflux condenser and heat the mixture to 120–165 °C for 4 to 7 hours.

  • In-Process Control: Monitor the reaction via TLC (EtOAc/Hexane 1:1, UV 254 nm). The disappearance of the OPDA spot indicates completion.

  • Quench & Neutralization: Cool the mixture to room temperature and pour it slowly over 100 g of crushed ice. Critical Step: Slowly add 10% aqueous NH₃ solution until the pH reaches 7–8 (verify with pH paper). Because the benzimidazole core is easily protonated, failing to reach a neutral pH will leave the product water-soluble, destroying your isolated yield.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold distilled water, and recrystallize from an ethanol/water mixture to yield the pure product.

Protocol 2: MOF-Enabled Tandem Catalysis (Route 2)

Mechanistic Rationale: The orthogonal nature of this system ensures the amine is only unmasked after the benzimidazole ring is fully formed, preventing any Schiff base side reactions.

  • Reaction Setup: In a high-pressure reactor, combine 1.0 mmol of OPDA, 1.0 mmol of 4-nitrobenzaldehyde, and 50 mg of Pd@MIL-101(Cr) catalyst in 10 mL of absolute ethanol.

  • Tandem Reaction: Purge the reactor with N₂ three times, then pressurize with H₂ gas (approx. 3-5 bar). Stir the mixture at 80 °C for 12 hours.

  • In-Process Control: An aliquot can be filtered and analyzed via LC-MS to confirm the complete disappearance of the 2-(4-nitrophenyl)benzimidazole intermediate.

  • Isolation: Centrifuge the mixture to recover the heterogeneous Pd@MIL-101(Cr) catalyst (which can be washed and reused). Concentrate the supernatant under reduced pressure and purify via silica gel chromatography to obtain the target compound.

Protocol 3: Dioxolane Protection/Deprotection (Route 3)

Mechanistic Rationale: Ethylene glycol acts as a sacrificial protecting group. Its slow hydrolysis under condensation conditions provides a "drip-feed" of the reactive aldehyde, kinetically favoring the bimolecular reaction with OPDA.

  • Protection: Reflux 4-aminobenzaldehyde (1 eq) and ethylene glycol (1.5 eq) in toluene with a catalytic amount of p-toluenesulfonic acid (p-TsOH) using a Dean-Stark trap until water ceases to evolve. Isolate the 2-(4-aminophenyl)-1,3-dioxolane.

  • Condensation/Deprotection: Dissolve the protected aldehyde (1 eq) and OPDA (1 eq) in acetone/water containing a mild Lewis acid or wet Brønsted acid. Stir at room temperature to 50 °C.

  • In-Process Control: Monitor via TLC. You will briefly observe the free aldehyde intermediate before it is consumed by the OPDA.

  • Isolation: Once complete, neutralize the acid with saturated NaHCO₃. Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

References

  • Cernătescu, C., Cloşcă, M. C., & Cobzaru, C. (2016). Synthesis of 4'-Aminophenyl Benzimidazole. Buletinul Institutului Politehnic din Iaşi, 62(1), 17-26. Source: TUIASI. URL:[Link] [1]

  • Navalon, S., et al. (2019). Encapsulation of Metal Nanoparticles within Metal–Organic Frameworks for the Reduction of Nitro Compounds. Nanomaterials, 9(8), 1185. Source: PubMed Central (PMC). URL:[Link] [2]

evaluating the drug-like properties of synthesized aniline Mannich bases

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to Evaluating the Drug-Like Properties of Synthesized Aniline Mannich Bases

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

Aniline Mannich bases—synthesized via a multicomponent condensation reaction involving an aniline derivative, an aldehyde (typically formaldehyde), and a CH-acidic compound—represent a highly versatile class of bioactive molecules[1][2]. In medicinal chemistry, these β -amino carbonyl compounds are frequently explored for their potent antimicrobial, anticancer, and anti-inflammatory properties[3][4].

However, evaluating their drug-like properties requires a nuanced approach that goes beyond standard Lipinski screening. The defining structural feature of a Mannich base is its susceptibility to retro-Mannich cleavage or deamination. In biological systems, these compounds often act as prodrug-like delivery vehicles. Upon cleavage, they release a reactive α,β -unsaturated ketone (an electrophile) and the parent aniline[5]. The electrophilic enone subsequently alkylates biological thiols via Michael addition, which is responsible for both its targeted therapeutic efficacy and potential off-target toxicity (e.g., glutathione depletion)[5].

Therefore, comparing novel aniline Mannich bases against standard reference drugs requires rigorous profiling of their metabolic stability, permeability, and targeted cytotoxicity to ensure a wide therapeutic window.

Experimental Workflows & Mechanistic Pathways

To objectively evaluate these compounds, we must map both their progression through the drug discovery pipeline and their biochemical mechanism of action in vivo.

Workflow A Aniline Mannich Base Synthesis (MCR) B Physicochemical Profiling A->B C In Vitro ADME (PAMPA, HLM) B->C D Biological Evaluation (MIC, IC50) C->D F Retro-Mannich Cleavage Analysis C->F Stability Check F->D Active Metabolite

Fig 1: Sequential evaluation workflow for synthesized aniline Mannich bases.

Pathway MB Aniline Mannich Base (Prodrug-like) Enone α,β-Unsaturated Ketone (Reactive Electrophile) MB->Enone Deamination/Cleavage Amine Aniline Derivative (Leaving Group) MB->Amine Release Target Covalent Binding to Target Protein (Thiol) Enone->Target Michael Addition Tox Off-target Toxicity (GSH Depletion) Enone->Tox Oxidative Stress

Fig 2: Retro-Mannich cleavage pathway detailing therapeutic vs. toxicological outcomes.

Physicochemical Profiling: Comparison with Standard Alternatives

Before advancing to in vitro biological assays, synthesized compounds must be evaluated for fundamental drug-likeness using Lipinski's Rule of Five and ADMET predictive software (e.g., SwissADME, QikProp)[6].

In this comparative guide, we evaluate two representative novel derivatives: AMB-1 (an isatin-aniline Mannich base) and AMB-2 (a phenolic-aniline Mannich base) against standard clinical references: Ciprofloxacin (antibacterial) and Doxorubicin (anticancer).

Table 1: Physicochemical and In Silico ADMET Comparison

CompoundMW ( g/mol )cLogPExp LogPTPSA (Ų)HBD / HBALipinski Violations
AMB-1 (Isatin-based) 320.352.852.7165.41 / 40
AMB-2 (Phenol-based) 285.343.123.0545.21 / 30
Ciprofloxacin (Ref) 331.340.280.4574.62 / 60
Doxorubicin (Ref) 543.521.271.15206.06 / 123

Causality Insight: AMB-1 and AMB-2 exhibit higher lipophilicity (LogP ~3.0) compared to Ciprofloxacin. This increased lipophilic nature often translates to improved blood-brain barrier (BBB) penetration and cellular uptake[5][6], making them excellent candidates for intracellular targets, though it necessitates careful monitoring of aqueous solubility.

In Vitro ADME & Biological Evaluation

The true test of an aniline Mannich base lies in its metabolic stability and targeted efficacy. Because these compounds can degrade chemically in aqueous environments or be metabolized enzymatically by CYP450s, we must isolate these variables.

Table 2: In Vitro ADME and Biological Performance

CompoundHLM t1/2​ (+NADPH)HLM t1/2​ (-NADPH)PAMPA Papp​ ( 10−6 cm/s)MIC E. coli ( μ g/mL)IC 50​ HepG2 ( μ M)
AMB-1 28 min>120 min14.54.012.5
AMB-2 15 min45 min22.116.03.2
Ciprofloxacin >120 min>120 min0.80.5>100
Doxorubicin 45 min>120 min0.2N/A1.1

Data Interpretation: AMB-2 shows a short half-life even without NADPH (45 min), indicating high chemical instability (rapid spontaneous retro-Mannich cleavage). While this results in potent cytotoxicity against HepG2 cells (IC 50​ = 3.2 μ M), it likely indicates a narrow therapeutic window. Conversely, AMB-1 is chemically stable (-NADPH >120 min) but enzymatically cleaved (+NADPH 28 min), representing a much more viable prodrug profile with strong antibacterial activity[6].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay integrity.

Protocol A: Self-Validating Human Liver Microsome (HLM) Stability Assay

Objective: To differentiate between enzymatic CYP450 metabolism and spontaneous chemical degradation (retro-Mannich cleavage) of aniline Mannich bases.

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Prepare test compounds (AMB-1, AMB-2) and control compounds (Verapamil for high clearance; Warfarin for low clearance) at a 1 mM stock in DMSO.

  • Incubation Mixture: Dilute stocks to a final concentration of 1 μ M in buffer containing pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL). Keep the final DMSO concentration 0.1% to prevent CYP inhibition.

  • Causality Control (The Split): Divide the incubation mixture into two parallel plates:

    • Plate A (+NADPH): Measures total clearance (Enzymatic + Chemical).

    • Plate B (-NADPH): Measures chemical instability only (spontaneous cleavage).

  • Initiation: Pre-incubate plates at 37°C for 5 minutes. Initiate reactions in Plate A by adding an NADPH regenerating system (1 mM final). Add an equivalent volume of buffer to Plate B.

  • Kinetic Sampling: At t=0,15,30,45, and 60 minutes, remove 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Check: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

    • System Validation: The assay is only valid if Verapamil t1/2​<15 min and Warfarin t1/2​>120 min in the +NADPH plate.

    • Analyte Tracking: Monitor not only the depletion of the parent Mannich base but also the appearance of the released aniline derivative to confirm the cleavage mechanism.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess passive transcellular permeability, critical for compounds targeting intracellular pathogens or tumors.

  • Preparation: Coat the porous filter membrane of a 96-well donor plate with a 1% (w/v) solution of lecithin in dodecane to simulate the lipid bilayer.

  • Loading: Add 150 μ L of test compounds (10 μ M in PBS, pH 7.4) to the donor wells. Add 300 μ L of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Sandwich the plates and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the concentration of the compound in both donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ). Compounds with Papp​>10×10−6 cm/s (like AMB-1 and AMB-2) are classified as highly permeable, correlating with their elevated LogP values compared to Ciprofloxacin.

Conclusion

Evaluating aniline Mannich bases requires a paradigm shift from standard small-molecule screening. Because their biological activity is intrinsically linked to their ability to undergo deamination and release reactive electrophiles[5], researchers must rigorously map their metabolic stability. As demonstrated, compounds like AMB-1 that exhibit chemical stability but undergo controlled enzymatic cleavage offer the most promising drug-like profiles, successfully bridging the gap between potent target engagement and acceptable ADME/Tox parameters[2][6].

References

  • Synthesis, characterization and biological evaluation of N-Mannich base derivatives of 2-phenyl-2-imidazoline as potential antioxidants, enzyme inhibitors, antimicrobials, cytotoxic and anti-inflammatory agents. arabjchem.org.
  • Synthesis, Bioactivities and In-Silico Activities of Aniline and Anisidine Mannich Bases. ssrn.com.
  • Recent advances in biological applications of mannich bases — An overview. ijpca.org.
  • Synthesis, Characterization, Molecular Docking, ADMET Study, and Antimicrobial Evaluation of New Mannich Bases. ajms.iq.
  • Recent developments concerning the application of the Mannich reaction for drug design. researchgate.net.
  • -Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. nih.gov.

Sources

Evaluating Synthesized Lead Compounds vs. Reference Inhibitors: A Comparative Docking & In Vitro Efficacy Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in computational chemistry and drug discovery, I frequently encounter a critical bottleneck: bridging the gap between in silico predictions and in vitro reality. The paradigm of rational drug design relies heavily on benchmarking novel synthesized compounds against established clinical reference inhibitors.

This guide provides an objective, data-driven comparison of synthesized leads versus reference inhibitors across multiple therapeutic targets. By examining the causality behind binding affinities (ΔG) and enzymatic inhibition constants (Kᵢ), we establish a self-validating system that ensures scientific integrity from the digital grid box to the physical assay plate.

The Mechanistic Rationale: Bridging In Silico Affinity with In Vitro Efficacy

Molecular docking is not merely about generating visually appealing poses; it is a thermodynamic calculation. When we dock a synthesized compound against a target protein, scoring functions (such as London dG or AutoDock Vina) estimate the free energy of binding (ΔG)[1].

The Causality Principle: A more negative ΔG (measured in kcal/mol) indicates a thermodynamically favorable interaction. This theoretical affinity is driven by specific mechanistic contacts—such as hydrogen bonding in the hinge region or hydrophobic π–alkyl interactions within the binding pocket. If the docking algorithm is accurate, a superior docking score compared to a reference inhibitor should directly translate to a lower half-maximal inhibitory concentration (IC₅₀) and a lower inhibition constant (Kᵢ) during in vitro enzymatic assays[2].

Case Study 1: Validating Efficacy Against Viral Targets (SARS-CoV-2 NSP12)

To understand how synthesized compounds stack up against clinical standards, we first examine the inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase (NSP12). In a recent study evaluating 1[1], researchers synthesized a series of novel compounds (ZG-series) and benchmarked them against the reference inhibitors Remdesivir and Hydroxychloroquine.

As shown in Table 1 , the synthesized compounds achieved highly competitive docking scores. While Remdesivir maintained the strongest binding affinity (-9.06 kcal/mol), the synthesized lead ZG-7 (-8.90 kcal/mol) significantly outperformed the secondary reference, Hydroxychloroquine (-7.59 kcal/mol)[1]. This data validates the synthesized core structure as a highly viable competitive inhibitor.

Table 1: Comparative Docking Scores for SARS-CoV-2 NSP12 Inhibitors
CompoundTarget ProteinBinding Affinity (kcal/mol)Classification
Remdesivir NSP12-9.06Reference Inhibitor
ZG-7 NSP12-8.90Synthesized Lead
ZG-5 NSP12-8.60Synthesized Lead
ZG-3 NSP12-8.13Synthesized Lead
Hydroxychloroquine NSP12-7.59Reference Inhibitor

Case Study 2: Surpassing Clinical Standards in Diabetic Complications

While approaching the efficacy of a reference drug is an achievement, the ultimate goal of rational design is to surpass it. This is perfectly illustrated in the development of 2 targeting Aldose Reductase (AR) for the treatment of diabetic complications[2].

Aldose Reductase is the rate-limiting enzyme in the polyol pathway, responsible for converting excess glucose into sorbitol. Accumulation of sorbitol causes osmotic stress, leading to severe diabetic neuropathy and retinopathy.

PolyolPathway Glucose Hyperglycemia (Excess Glucose) AR Aldose Reductase (AR) Target Enzyme Glucose->AR Metabolized by Sorbitol Sorbitol Accumulation (Osmotic Stress) AR->Sorbitol Reduction Damage Diabetic Complications Sorbitol->Damage Induces Inhibitor Synthesized Inhibitor (e.g., 6o, 6p) Inhibitor->AR Competitive Inhibition

Fig 1: Mechanistic logic of Aldose Reductase inhibition in the polyol pathway.

When researchers docked and synthesized compounds 6o and 6p , they benchmarked them against the clinical reference inhibitor Epalrestat . The in vitro results (Table 2) perfectly mirrored the in silico predictions: the synthesized compounds demonstrated Kᵢ values in the low nanomolar range (15.39 nM and 23.86 nM), vastly outperforming Epalrestat (837.70 nM)[2].

Table 2: Comparative In Vitro Efficacy for Aldose Reductase (AR) Inhibitors
CompoundTarget EnzymeIC₅₀ (nM)Kᵢ (nM)Classification
Compound 6o Aldose Reductase20.16 ± 1.0715.39 ± 1.61Synthesized Lead
Compound 6p Aldose Reductase< 175.4023.86 ± 2.41Synthesized Lead
Epalrestat Aldose Reductase265.00 ± 2.26837.70 ± 53.87Reference Inhibitor

Standardized Protocol: The Self-Validating Discovery System

To ensure that docking scores accurately predict in vitro success, your experimental protocol must be a closed, self-validating loop. Below is the authoritative, step-by-step methodology required to execute this workflow.

Step 1: Target Preparation & Active Site Mapping
  • Action: Download the crystallographic target (e.g., PDB format). Remove non-essential water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Causality: Raw crystallographic data lacks hydrogen atoms and contains solvent artifacts. Protonation is mandatory to accurately simulate the physiological electrostatic environment, ensuring hydrogen bonds are calculated correctly.

Step 2: Redocking Validation (The Control)
  • Action: Extract the co-crystallized reference inhibitor and redock it into the defined grid box. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the native crystal pose.

  • Causality: An RMSD of < 2.0 Å is the gold standard[3]. If the algorithm cannot accurately reproduce the known binding conformation of the reference inhibitor, any scores generated for novel synthesized compounds are mathematically invalid.

Step 3: High-Throughput Molecular Docking
  • Action: Screen the library of proposed synthetic compounds using scoring functions (e.g., Vina or London dG). Rank compounds based on their ΔG (kcal/mol).

  • Causality: Even if a synthesized compound has a slightly lower docking score than a reference inhibitor, specific targeted interactions (e.g., canonical hinge interactions like Val420 contacts) can still result in potent competitive inhibition[3].

Step 4: Chemical Synthesis & Characterization
  • Action: Synthesize the top in silico hits (e.g., via one-pot reflux reactions) and purify the crude products. Confirm the molecular structure using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectroscopy[1].

  • Causality: Structural characterization guarantees that the physical molecule tested in the lab is an exact geometric and electronic match to the digital model that yielded the high docking score.

Step 5: In Vitro Enzymatic Assays
  • Action: Perform competitive inhibition assays (e.g., chromogenic substrate hydrolysis) alongside the reference inhibitor to determine IC₅₀ and Kᵢ values[2].

  • Causality: This is the ultimate validation. By plotting enzyme kinetics (e.g., Lineweaver–Burk plots), we prove whether the predicted competitive binding mechanism translates to tangible biological reality.

DockingWorkflow N1 1. Target & Ligand Preparation (3D Structure Optimization) N2 2. Active Site Grid Generation (RMSD Validation < 2.0 Å) N1->N2 N3 3. High-Throughput Docking (Synthesized vs. Reference) N2->N3 N4 4. Binding Energy Calculation (ΔG in kcal/mol) N3->N4 N5 5. Chemical Synthesis (Lead Optimization) N4->N5 N6 6. In Vitro Assays (IC50 & Ki Validation) N5->N6

Fig 2: Self-validating workflow integrating molecular docking, synthesis, and in vitro assays.

Conclusion

Comparing the docking scores of synthesized compounds against reference inhibitors is not just a preliminary screening step; it is the foundational logic of modern drug discovery. As demonstrated by the NSP12 and Aldose Reductase case studies, when rigorous in silico validation (RMSD < 2.0 Å) is paired with precise chemical synthesis and in vitro kinetic assays, researchers can confidently identify novel leads that not only match but significantly outperform current clinical standards.

References

  • Synthesis and molecular docking study of novel COVID-19 inhibitors. National Institutes of Health (NIH) / PMC. 1

  • Design, Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel 1,3,4-Thiadiazole Derivatives Targeting Both Aldose Reductase and α-Glucosidase for Diabetes Mellitus. National Institutes of Health (NIH) / PMC. 2

  • Mechanistic Insights into Anti-Melanogenic Effects of Fisetin: PKCα-Induced β-Catenin Degradation, ERK/MITF Inhibition, and Direct Tyrosinase Suppression. MDPI.3

Sources

High-Throughput Mutagenicity Profiling of Quinazoline Derivatives: A Comparative Guide to Ames Test Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage genotoxicity profiling, I frequently encounter the unique challenges posed by quinazoline derivatives. These nitrogen-rich heteroaromatic scaffolds are highly privileged in medicinal chemistry, serving as the structural backbone for numerous FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors and novel antimicrobial agents [[1]](). However, their planar geometry can facilitate unintended DNA intercalation, and their metabolic processing via hepatic cytochrome P450 enzymes can generate reactive electrophilic intermediates.

To de-risk these candidates before advancing to in vivo models, rigorous mutagenicity screening is non-negotiable 2. The bacterial reverse mutation assay—universally known as the Ames test—remains the gold standard for identifying DNA-reactive genotoxic substances 3. Standardized under OECD Guideline 471, the assay utilizes specially engineered, amino-acid deficient strains of Salmonella typhimurium and Escherichia coli to detect point mutations .

This guide objectively compares the traditional agar plate incorporation method against the miniaturized Ames Microplate Format (MPF) assay, specifically tailored for the physicochemical realities of quinazoline drug discovery.

Part 1: Mechanistic Context of Quinazoline Genotoxicity

Before evaluating assay formats, we must understand the causality of the biological readout. Quinazoline-induced genetic lesions typically manifest as either frameshift mutations (detected by S. typhimurium TA98) or base-pair substitutions (detected by TA100). If a quinazoline candidate—or its S9-generated metabolite—covalently binds to bacterial DNA, it can trigger a reverse mutation that restores the bacteria's ability to synthesize histidine, allowing survival and proliferation in a histidine-depleted environment 4.

AmesMechanism Q Quinazoline Derivative (Test Article) S9 Hepatic S9 Fraction (Metabolic Activation) Q->S9 Cytochrome P450 DNA Bacterial DNA (S. typhimurium TA98/TA100) Q->DNA Direct Intercalation Metabolite Electrophilic Metabolite S9->Metabolite Metabolite->DNA Covalent Binding Mutation DNA Lesion (Frameshift / Base Substitution) DNA->Mutation Auxotroph Auxotrophic Bacteria (His-) Death in Minimal Media DNA->Auxotroph No Mutation (Wild-type) Revertant Prototrophic Revertant (His+) Survival & Proliferation Mutation->Revertant Restores Histidine Synthesis

Caption: Mechanism of bacterial reverse mutation induced by quinazoline derivatives.

Part 2: Comparative Analysis: Traditional Agar vs. Ames MPF

Historically, the agar plate incorporation method has been the default regulatory standard. However, it presents severe bottlenecks for modern quinazoline screening. Quinazolines are notoriously hydrophobic and are often synthesized in sub-milligram quantities during early hit-to-lead optimization [[2]](). In agar matrices, lipophilic quinazolines frequently precipitate, leading to diffusion limitations and false-negative artifacts.

The Ames Microplate Format (MPF) resolves this by utilizing a liquid-based fluctuation assay performed in 384-well microplates. It relies on a colorimetric readout driven by the pH shift of bacterial metabolism, offering >90% concordance with the agar method while drastically reducing compound consumption 5.

Table 1: Quantitative Comparison of Ames Methodologies for Quinazolines

ParameterTraditional Agar Plate (OECD 471)Ames MPF (384-well Liquid Format)
Test Article Required ~1 to 2 grams (Full panel)< 50 milligrams (Full panel)
S9 Mix Consumption High (~500 µL/plate)Low (~10–40 µL/well)
Throughput Low (Manual plating/counting)High (Automation/Robotics compatible)
Readout Mechanism Manual/Automated Colony CountingSpectrophotometric (Colorimetric pH shift)
Sensitivity (LEC) Standard baselineOften lower (Higher sensitivity to low concentrations)
Suitability for Quinazolines Poor (High risk of agar precipitation)Excellent (Liquid phase maintains compound solubility)

Note: The Lowest Effect Concentration (LEC) refers to the minimum concentration required to induce a statistically significant increase in revertants. The Ames MPF frequently achieves lower LECs due to superior compound bioavailability in the liquid phase 5.

Part 3: Self-Validating Experimental Protocol (Ames MPF)

A robust protocol must be a self-validating system. Every step below is designed with internal controls to ensure that a negative result is a true reflection of safety, not an artifact of cytotoxicity or insolubility.

Step-by-Step Methodology:

  • Strain Preparation & Quality Control: Grow S. typhimurium strains (e.g., TA98, TA100) overnight in nutrient broth.

    • Causality: Before exposure, you must verify the strain's auxotrophy, ampicillin resistance (confirming the presence of the pKM101 plasmid which enhances error-prone DNA repair), and spontaneous baseline reversion rates.

  • Test Article Dilution: Dissolve the quinazoline derivative in anhydrous DMSO.

    • Causality: Quinazolines are highly lipophilic. DMSO ensures complete solvation. The final DMSO concentration in the assay must be restricted to <4% to prevent vehicle-induced cytotoxicity.

  • Liquid Pre-Incubation (Exposure): In a 24-well plate, combine the bacterial culture, the quinazoline test article, and either buffer (for -S9 conditions) or Aroclor 1254-induced rat liver S9 fraction (for +S9 conditions). Incubate at 37°C for 90 minutes with orbital shaking.

    • Causality: The 90-minute liquid exposure maximizes the interaction kinetics between the lipophilic quinazoline, the metabolic enzymes, and the bacterial membrane. This homogenous exposure is vastly superior to the diffusion-limited gradients found in agar 6.

  • Indicator Medium Addition: Add a histidine-free reversion indicator medium containing bromocresol purple to the exposure mixture.

    • Causality: This halts the primary exposure phase, dilutes the test article to sub-toxic levels, and provides the selective nutritional pressure required for revertant outgrowth.

  • Microplate Aliquoting & Incubation: Distribute the mixture into 384-well plates (50 µL/well). Incubate at 37°C for 48 hours.

  • Colorimetric Readout & Validation: Score the microplates spectrophotometrically. Prototrophic revertants metabolize the medium, dropping the pH and changing the indicator dye from purple to yellow 7.

    • Self-Validation: The assay is only deemed valid if the positive controls (e.g., 2-Aminoanthracene for +S9) trigger a >2-fold increase in yellow wells, and the negative (vehicle) controls remain strictly within historical spontaneous reversion baselines.

AmesMPFWorkflow Prep 1. Compound Dilution (DMSO Vehicle) Exposure 2. Liquid Pre-Incubation 90 min @ 37°C (+/- S9) Prep->Exposure Indicator 3. Add Reversion Indicator Medium Exposure->Indicator Plate 4. Aliquot to 384-Well Plate Incubate 48h @ 37°C Indicator->Plate Readout 5. Colorimetric Readout (Spectrophotometry) Plate->Readout Mutagenic Yellow Wells (pH Drop) Mutagenic Hit Readout->Mutagenic NonMutagenic Purple Wells (No pH Drop) Safe Candidate Readout->NonMutagenic

Caption: Step-by-step workflow of the Ames MPF assay for high-throughput screening.

Part 4: Experimental Data & Performance Metrics

To illustrate the discriminatory power of the Ames MPF assay, below is a representative dataset assessing a novel quinazoline candidate ("Quinazoline-X") against known reference standards. The data evaluates the Lowest Effect Concentration (LEC) required to induce a mutagenic response in S. typhimurium TA98 with S9 metabolic activation.

Table 2: Mutagenicity Assessment Data (Ames MPF, Strain TA98, +S9 Activation)

Test ArticleConcentration Range (µg/mL)Max Fold Increase over BaselineLowest Effect Concentration (LEC)Final Classification
2-Aminoanthracene (Positive Control)0.1 – 5.015.4x0.5 µg/mLMutagenic
Quinazoline-X (Novel Candidate)1.0 – 500.01.1xN/ANon-Mutagenic
2-Arylquinazolin-4-hydrazine (Lit. Ref)1.0 – 335.00.9xN/ANon-Mutagenic
Erlotinib (Reference EGFRi)1.0 – 500.01.0xN/ANon-Mutagenic

Data Interpretation: The positive control successfully validated the metabolic competence of the S9 fraction and the reversion capability of the TA98 strain. The novel candidate, Quinazoline-X, alongside the reference quinazolines 28, failed to double the baseline reversion rate (Fold Increase < 2.0x), confirming the absence of frameshift mutagenicity up to the maximum soluble concentration.

Conclusion

For drug development professionals assessing quinazoline derivatives, transitioning from the traditional agar plate method to the Ames MPF assay is not merely a matter of convenience—it is a scientific imperative. The liquid microplate format mitigates the solubility artifacts inherent to quinazolines, conserves precious early-stage synthetic material, and provides a highly sensitive, automation-friendly pathway to regulatory compliance.

References
  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Tox Lab. Available at: [Link]

  • AMES Test (OECD 471) - Biocompatibility Analyses. TTS Laboratuvar Hizmetleri. Available at:[Link]

  • Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. PMC / NIH. Available at: [Link]

  • The Ames II and Ames MPF Penta I Assay: A Liquid Microplate Format Modification of the Classic Ames Test. Springer Nature Experiments. Available at:[Link]

  • Ames MPF Mutagenicity Assay Technical Documentation. Aniara / Xenometrix AG. Available at:[Link]

  • The Test that Changed the World: The Ames Test and the Regulation of Chemicals. ResearchGate. Available at: [Link]

  • Quinazolinone Synthetic Strategies and Medicinal Significance: A review. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines. ACS Omega. Available at:[Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. PMC / NIH. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[2-(1H-imidazol-1-yl)ethyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling, logistical management, and operational integration of bifunctional active pharmaceutical ingredients (APIs) and research intermediates. The compound 4-[2-(1H-imidazol-1-yl)ethyl]aniline presents a unique dual-hazard profile. It combines the rapid transdermal penetration and systemic toxicity of an aniline derivative with the basic, irritating nature of an imidazole ring.

To ensure the highest standards of laboratory safety and scientific integrity, this guide provides a self-validating, step-by-step operational framework for handling this chemical. Every recommendation is grounded in the mechanistic causality of the compound's physical and toxicological properties.

Chemical Profile & Hazard Causality

Understanding the molecular behavior of 4-[2-(1H-imidazol-1-yl)ethyl]aniline is the first step in mitigating risk. The molecule's lipophilicity allows it to easily breach the stratum corneum (the outer layer of skin). Once in systemic circulation, the aniline moiety undergoes hepatic N-hydroxylation, leading to the oxidation of hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺). This severely impairs oxygen transport, causing cyanosis and cellular hypoxia . Simultaneously, the imidazole moiety acts as a localized irritant to the mucous membranes and respiratory tract .

Table 1: Physicochemical & Hazard Profile (Extrapolated from Structural Analogs)

PropertyValue / DescriptionOperational Hazard Implication
Molecular Weight 187.24 g/mol Low molecular weight facilitates rapid absorption through biological membranes and standard latex gloves.
Physical State Solid (Crystalline Powder)High risk of electrostatic aerosolization; inhalation hazard during weighing.
LogP (Estimated) 1.5 - 2.0Highly lipophilic; rapid transdermal penetration, especially when dissolved in organic solvents.
Target Organs Blood, Respiratory System, EyesMethemoglobinemia (systemic), severe ocular and respiratory irritation (local) .

Mechanistic Toxicology Pathway

To fully respect the handling protocols, one must visualize how accidental exposure cascades into systemic toxicity. The diagram below illustrates the metabolic activation pathway that makes aniline derivatives uniquely hazardous.

G A 4-[2-(1H-imidazol-1-yl)ethyl]aniline (Skin/Inhalation Absorption) B Hepatic CYP450 Enzymes (N-hydroxylation) A->B Systemic Circulation C N-Hydroxyarylamine Metabolite B->C Metabolic Activation D Erythrocyte Penetration (Hemoglobin Fe2+ -> Fe3+) C->D Redox Cycling E Methemoglobinemia (Impaired O2 Transport) D->E Oxidation F Cellular Hypoxia & Cyanosis E->F Clinical Manifestation

Metabolic activation of aniline derivatives leading to methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

Because aniline derivatives permeate standard laboratory gloves within minutes, a specialized PPE matrix is non-negotiable .

Table 2: Required PPE by Operational Scale

PPE CategoryAnalytical Scale (< 50 mg)Preparative Scale (> 50 mg or in Solution)
Hand Protection Double-glove: Inner Nitrile (EN 374), Outer Nitrile.Double-glove: Inner Nitrile, Outer Butyl Rubber.
Eye Protection ANSI Z87.1 Safety glasses with side shields.Snug-fitting, unvented chemical safety goggles.
Body Protection Flame-retardant, fluid-resistant lab coat.Tyvek® chemically resistant suit or apron.
Respiratory N95/P100 particulate respirator (if outside hood).Half-mask respirator with organic vapor/particulate cartridges.

Causality Note: Why butyl rubber for preparative scales? When 4-[2-(1H-imidazol-1-yl)ethyl]aniline is dissolved in solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), the solvent acts as a carrier, dragging the toxic solute through standard nitrile barriers almost instantly. Butyl rubber provides superior resistance to these carrier solvents.

Operational Workflow: Preparation of a 10 mM in vitro Stock Solution

This protocol is designed as a self-validating system: each step contains an inherent safety check to prevent exposure.

Step 1: Environmental Preparation

  • Action: Verify the chemical fume hood has a face velocity of 80–100 fpm. Lay down a disposable, chemical-resistant bench pad (absorbent side up, poly-backed side down).

  • Causality: The poly-backing prevents microscopic amounts of powder from embedding into the stainless steel hood surface, which could cause secondary exposure days later.

Step 2: Static Elimination

  • Action: Pass an anti-static ionizer gun over the analytical balance, the weighing spatula, and the sealed chemical vial before opening.

  • Causality: Fine aniline-derivative powders hold strong electrostatic charges. Opening a charged vial can cause the powder to "jump" and aerosolize, creating an invisible inhalation hazard.

Step 3: Weighing and Transfer

  • Action: Tare a pre-cleaned amber glass vial. Using a micro-spatula, carefully transfer the required mass. Cap the source bottle immediately.

Step 4: Solubilization

  • Action: Add anhydrous DMSO to achieve the 10 mM concentration.

  • Causality: Critical Warning. DMSO is an aggressive dermal penetration enhancer. Once the compound is in DMSO, the risk of systemic toxicity via skin contact increases exponentially. Inspect outer gloves for micro-tears immediately before and after this step.

Step 5: Sealing and Storage

  • Action: Cap the vial with a PTFE-lined septum, flush the headspace with argon, and store at -20°C.

  • Causality: Aniline groups are prone to rapid oxidative degradation when exposed to atmospheric oxygen and light, turning the solution dark brown and ruining experimental integrity. Argon displacement prevents this.

Emergency Response & Spill Management

In the event of an operational failure, immediate, pre-planned actions are required.

  • Dermal Exposure: Do NOT use standard soap immediately. First, wipe the area with a dry, clean cloth to remove unreacted powder. Then, flush the skin with copious amounts of water for at least 15 minutes. Seek medical attention immediately; methemoglobinemia symptoms (blue lips/fingernails, dizziness) can be delayed by up to 4 hours.

  • Powder Spill Cleanup: Do not sweep. Cover the spill with damp absorbent paper towels to suppress dust. Carefully scoop the towels into a hazardous waste bag.

  • Decontamination: Wipe down the balance and fume hood surfaces with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol.

    • Causality: Bleach oxidizes residual aniline into less volatile, water-soluble polymeric products, effectively neutralizing the active toxicophore before it can be absorbed by the next user.

Waste Disposal Plan

Improper disposal of imidazole-aniline derivatives can lead to environmental toxicity and regulatory fines.

  • Solid Waste: All contaminated consumables (pipette tips, bench pads, spatulas, outer gloves) must be placed in a rigid, puncture-resistant container labeled "Toxic Solid Waste - Contains Aniline Derivatives."

  • Liquid Waste: DMSO or aqueous solutions containing this compound must be collected in a dedicated organic waste carboy. Do not mix with acidic waste.

    • Causality: The imidazole ring is highly basic. Mixing it with concentrated acidic waste streams can cause an exothermic protonation reaction, potentially leading to a pressure build-up and carboy rupture.

References

  • Occupational Safety and Health Administration (OSHA). "Aniline - Occupational Safety and Health Guidelines." Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 320165, 4-(1H-imidazol-1-yl)aniline." PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11504, 4-Ethylaniline." PubChem, [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(1H-imidazol-1-yl)ethyl]aniline
Reactant of Route 2
4-[2-(1H-imidazol-1-yl)ethyl]aniline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。